Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-13-6(10)5-9-7(11)8(12)14-4-2/h3-5H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXMDHFQXBWTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381419 | |
| Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29655-79-6 | |
| Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate (CAS: 29655-79-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, with the CAS number 29655-79-6, is a versatile α-ketoester derivative that serves as a crucial building block in organic and medicinal chemistry.[1] Its unique structural features, including two ester groups and an amide linkage, make it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals and bioactive compounds.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in drug discovery and development.
Chemical and Physical Properties
This compound is characterized by the following properties, which are essential for its handling, application in synthesis, and biological activity.
| Property | Value | Source |
| CAS Number | 29655-79-6 | [2][3] |
| Molecular Formula | C₈H₁₃NO₅ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| Synonym | N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester | [3] |
| Melting Point | 16°C | [2] |
| Calculated LogP | -0.7712 | [3] |
| Topological Polar Surface Area (TPSA) | 81.7 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 4 | [3] |
Synthesis
The primary synthetic route to this compound involves the reaction of an amine with an oxoacetate precursor. A general and plausible method is the condensation of glycine ethyl ester with diethyl oxalate.
General Experimental Protocol: Synthesis via Condensation
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Glycine ethyl ester hydrochloride
-
Diethyl oxalate
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., ethanol, dichloromethane)
Procedure:
-
To a solution of glycine ethyl ester hydrochloride in the chosen anhydrous solvent, add an equimolar amount of triethylamine at room temperature to liberate the free amine.
-
Stir the mixture for a short period (e.g., 15-30 minutes).
-
Slowly add an equimolar amount of diethyl oxalate to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive it to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine to remove any salts and water-soluble impurities.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
Applications in Drug Discovery and Development
The reactivity of the α-ketoester and the presence of multiple functional groups make this compound a valuable scaffold in medicinal chemistry.
Intermediate for Heterocyclic Synthesis
This compound is a key precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules. For instance, it can be utilized in the synthesis of benzodiazepine derivatives, a class of psychoactive drugs.
Experimental Example: Synthesis of a Benzodiazepine Precursor
-
Reaction: this compound can be reacted with a substituted o-phenylenediamine in a suitable solvent, such as a mixture of ethanol and acetic acid.
-
Cyclization: The initial condensation product can then be induced to cyclize upon heating, often with the removal of water, to form the benzodiazepine ring system.
-
Workup and Purification: The resulting product is isolated through standard workup procedures and purified by recrystallization or column chromatography.
Role in Peptide-like Scaffolds and Prodrugs
The structure of this compound allows for its incorporation into peptide-like frameworks.[2] Furthermore, the presence of biodegradable ester groups makes it a suitable component in the design of ester prodrugs, which can enhance the pharmacokinetic properties of a parent drug.[2]
Application in Fragment-Based Drug Discovery (FBDD)
As a relatively small and functionalized molecule, this compound can be used as a fragment in FBDD campaigns. Its ability to be readily modified allows for the exploration of chemical space around an initial fragment hit to develop more potent and selective ligands.
Potential in Enzyme Inhibition
The α-ketoester motif is a known pharmacophore that can interact with the active sites of various enzymes. Derivatives of this compound are investigated for their potential to modulate enzyme activity, making them valuable tools for studying metabolic pathways and as starting points for the development of novel therapeutics.[2]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in synthetic and medicinal chemistry. Its utility as a building block for complex molecular architectures, particularly in the synthesis of pharmaceuticals, underscores its importance for researchers and professionals in the field of drug discovery and development. The synthetic accessibility and the potential for diverse chemical transformations make it a key reagent for the innovation of novel therapeutic agents.
References
N-Ethoxycarbonylmethyl-oxalamic Acid Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester (CAS No. 29655-79-6) is a diester and an N-substituted oxalamic acid derivative. While extensive research on this specific molecule is limited, its structural features suggest its potential as a versatile intermediate in organic synthesis and a candidate for biological activity screening. This technical guide provides a comprehensive overview of the known properties, a proposed synthesis protocol, and a discussion of potential biological activities based on structurally related compounds. Due to the scarcity of published experimental data, some of the presented information is based on predictions and analogies to similar molecules.
Chemical and Physical Properties
Detailed experimental data for N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester is not widely available in peer-reviewed literature. The following table summarizes the available information from chemical databases and computational predictions.
| Property | Value | Source |
| CAS Number | 29655-79-6 | [1] |
| Molecular Formula | C₈H₁₃NO₅ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate | [2] |
| Synonyms | (Carboxymethyl)oxamic Acid Diethyl Ester, N-(2-Ethoxy-2-oxoacetyl)glycine Ethyl Ester, Ethyl N-((Ethoxycarbonyl)methyl)oxamate | [1] |
| Appearance | Reported as a clear solution, though this may refer to a solution for sale rather than the pure compound's state. | |
| Purity | Typically offered at ≥98% by commercial suppliers. | [1] |
| Storage | Recommended to be stored at 4°C under an inert atmosphere. | [1] |
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Density | 1.2 ± 0.1 g/cm³ |
| LogP | -0.7712 |
| Topological Polar Surface Area (TPSA) | 81.7 Ų |
| Number of Hydrogen Bond Acceptors | 5 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 4 |
Note: The predicted values are computationally generated and should be used as an estimation pending experimental verification.
Synthesis and Experimental Protocols
Proposed Synthesis of N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester:
The most probable synthetic route involves the reaction of ethyl glycinate (glycine ethyl ester) with ethyl oxalyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Proposed synthesis workflow for N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester.
Detailed Experimental Protocol:
-
Materials:
-
Ethyl glycinate
-
Ethyl oxalyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) as the solvent
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl glycinate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add a solution of ethyl oxalyl chloride (1.05 equivalents) in anhydrous DCM dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by vacuum distillation.
-
Spectroscopic Characterization (Predicted)
As no experimental spectra are publicly available, this section provides predicted key spectroscopic features based on the molecule's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Two distinct triplets corresponding to the methyl protons of the two ethyl ester groups.
-
Two distinct quartets corresponding to the methylene protons of the two ethyl ester groups.
-
A singlet or a doublet (depending on coupling with the amide proton) for the methylene protons of the carboxymethyl group.
-
A broad singlet corresponding to the amide proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the carbonyl carbons of the two ester groups and the two amide carbonyls.
-
Signals for the methylene and methyl carbons of the two ethyl ester groups.
-
A signal for the methylene carbon of the carboxymethyl group.
-
-
IR (Infrared) Spectroscopy:
-
Strong absorption bands in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester groups.
-
A strong absorption band around 1650-1680 cm⁻¹ for the amide I band (C=O stretch).
-
An absorption band around 1520-1550 cm⁻¹ for the amide II band (N-H bend).
-
A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the amide.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M+) would be expected at m/z = 203.19.
-
Common fragmentation patterns would likely involve the loss of the ethoxy groups (-OC₂H₅) and cleavage of the amide bond.
-
Potential Biological Activities and Applications
While N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester has not been extensively studied for its biological activities, the oxalamide and oxamic acid scaffolds are present in molecules with a range of biological functions. This suggests that the target compound could be a valuable starting point for drug discovery programs. Its primary known application is as an intermediate in chemical synthesis, for example, in the preparation of 5-alkoxyoxazoles which are used in Diels-Alder reactions.[1]
Caption: Logical relationship between the structure and potential applications of the target molecule.
-
Anticancer Potential: Many compounds containing the oxalamide core have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or the disruption of cellular signaling pathways.
-
Antimicrobial Activity: The amide and ester functionalities present in the molecule could contribute to antimicrobial activity by interfering with microbial cell wall synthesis or other essential metabolic processes.
-
Antioxidant Properties: Some N-substituted oxalamides have shown radical scavenging capabilities, suggesting that N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester could possess antioxidant activity.
Conclusion
N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester is a commercially available but understudied chemical compound. Its structural characteristics make it an interesting candidate for further research, both as a synthetic intermediate and as a potential lead compound in drug discovery. This guide provides a foundational understanding of its properties and potential, highlighting the need for further experimental investigation to fully elucidate its chemical and biological profile. Researchers are encouraged to perform detailed characterization and biological screening to uncover the full potential of this molecule.
References
An In-Depth Technical Guide to Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate for Researchers and Drug Development Professionals
Introduction: Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique structural features, combining an α-ketoester and an amide linkage, make it a valuable building block for the synthesis of a variety of bioactive molecules, including potential enzyme inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation for researchers and scientists.
Core Molecular and Physical Properties
This compound, also known by its synonym N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester, is a moderately polar molecule. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₅ | [1][2] |
| Molecular Weight | 203.19 g/mol | [1][2] |
| CAS Number | 29655-79-6 | [1][2] |
| Melting Point | 16°C | [2] |
| Topological Polar Surface Area (TPSA) | 81.7 Ų | [3] |
| LogP (calculated) | -0.7712 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 4 | [3] |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction. This common method involves the coupling of an amine with a chlorooxoacetate under mild conditions.
General Synthesis Workflow
The general workflow for the synthesis of this compound and its derivatives is outlined below. This process highlights the key stages from starting materials to the final product.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
Materials:
-
Glycine ethyl ester hydrochloride
-
Ethyl chlorooxoacetate
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of glycine ethyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane, add triethylamine (2.2 equivalents) at 0°C under an inert atmosphere.
-
Stir the mixture for 15 minutes, then add a solution of ethyl chlorooxoacetate (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.
-
Enzyme Inhibition: The oxamate group is a known pharmacophore that can interact with the active sites of various enzymes. Derivatives of this compound are being explored as inhibitors for enzymes implicated in diseases such as cancer and inflammation.[4] For instance, ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have shown inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), a target in diabetes and obesity.[4]
-
Antimicrobial Agents: The core structure can be incorporated into larger molecules to develop novel antimicrobial agents.[5][6]
-
Anti-inflammatory Agents: Certain N,N'-oxamides derived from similar structures have demonstrated anti-inflammatory activity.[7]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
The following is a generalized protocol for assessing the inhibitory potential of compounds like this compound against a target enzyme, for example, a kinase, using a fluorescence-based assay.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Materials:
-
Target enzyme
-
Substrate specific to the enzyme
-
Test compound (this compound or its derivative)
-
Assay buffer
-
96- or 384-well plates (black, flat-bottom for fluorescence)
-
Fluorescence plate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in the assay buffer at their optimal concentrations.
-
Assay Reaction: In the wells of the microplate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the enzyme solution.
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Measurement: Measure the fluorescence (or absorbance/luminescence depending on the assay) over time using a microplate reader.
-
Data Analysis: Plot the reaction rate against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8]
Signaling Pathways
Currently, there is limited direct evidence in the public domain linking this compound to specific signaling pathways. However, given that its derivatives are being investigated as inhibitors of key enzymes like protein-tyrosine phosphatases and kinases, it is plausible that this compound could serve as a scaffold for molecules that modulate signaling pathways involved in cell growth, proliferation, and inflammation. Further research is needed to elucidate any direct effects on cellular signaling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular libraries for screening in drug discovery programs. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Further exploration of its derivatives is likely to yield new and effective therapeutic agents.
References
- 1. This compound|CAS 29655-79-6 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Physical properties like melting point and solubility of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
An In-depth Technical Guide to the Physical Properties of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
This technical guide provides a comprehensive overview of the known physical properties of this compound, a versatile α-ketoester derivative. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting clear, actionable data and methodologies.
Core Physical and Chemical Properties
This compound, with the CAS number 29655-79-6, is a compound of interest in organic and medicinal chemistry.[1][2][3][4] It serves as a valuable synthetic intermediate for constructing more complex molecules.[3] Its molecular structure features an ethyl oxamate backbone with a 2-ethoxy-2-oxoethylamine substituent, which contributes to its polarity and reactivity.[3]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Melting Point | 16°C | [1][2] |
| Molecular Formula | C₈H₁₃NO₅ | [1][2][3][4] |
| Molecular Weight | 203.19 g/mol | [1][2][3][4] |
Experimental Protocols for Property Determination
Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physical properties. The following sections outline the methodologies for measuring the melting point and assessing the solubility of this compound.
Melting Point Determination
The melting point of a pure crystalline organic compound is a sharp and characteristic physical property. Impurities typically lead to a depression and broadening of the melting point range.[5] The following protocol describes the use of a modern digital melting point apparatus, such as a DigiMelt or Mel-Temp.[6]
Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is dry. If necessary, dry the compound to remove any residual solvent, which can act as an impurity.
-
If the solid is granular, pulverize a small amount into a fine powder on a watch glass or in a mortar.[6][7]
-
Obtain a glass capillary melting point tube, which is sealed at one end.
-
Load the sample by pressing the open end of the capillary tube into the powdered compound.[7]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[7] To ensure tight packing, drop the capillary tube, closed end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times, allowing it to bounce on the benchtop.[7]
-
The final packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[7]
-
-
Measurement:
-
Insert the loaded capillary tube into a sample slot of the melting point apparatus.[7]
-
If the approximate melting point is known (16°C), set the apparatus to heat at a medium rate until the temperature is about 15-20°C below the expected melting point.[6][7]
-
Decrease the heating rate significantly as the temperature approaches the melting point, aiming for a rate of no more than 1-2°C per minute.[7] A slow heating rate is critical for an accurate measurement.
-
Observe the sample through the magnified viewfinder.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[7]
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Post-Measurement:
-
Allow the apparatus to cool sufficiently before performing another measurement.
-
For subsequent determinations, always use a fresh sample in a new capillary tube, as the crystal structure may change upon melting and resolidifying.[7]
-
References
Spectroscopic and Structural Elucidation of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile intermediate in organic synthesis. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring such data are also provided.
Compound Identity
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of ethyl esters, amides, and α-keto esters.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Broad Singlet | 1H | N-H |
| ~4.3 | Quartet | 2H | -C(=O)O-CH₂ -CH₃ |
| ~4.2 | Quartet | 2H | -NH-CH₂-C(=O)O-CH₂ -CH₃ |
| ~4.1 | Doublet | 2H | -NH-CH₂ -C(=O)O- |
| ~1.35 | Triplet | 3H | -C(=O)O-CH₂-CH₃ |
| ~1.25 | Triplet | 3H | -NH-CH₂-C(=O)O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Ester C =O |
| ~165 | Amide C =O |
| ~160 | α-Keto C =O |
| ~63 | -C(=O)O-C H₂-CH₃ |
| ~62 | -NH-CH₂-C(=O)O-C H₂-CH₃ |
| ~42 | -NH-C H₂-C(=O)O- |
| ~14.5 | -C(=O)O-CH₂-C H₃ |
| ~14.0 | -NH-CH₂-C(=O)O-CH₂-C H₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H Stretch (Amide) |
| ~1740 | C=O Stretch (Ester) |
| ~1680 | C=O Stretch (Amide I) |
| ~1650 | C=O Stretch (α-Keto) |
| ~1550 | N-H Bend (Amide II) |
| ~1200 | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Assignment |
| 203 | [M]⁺ (Molecular Ion) |
| 158 | [M - OCH₂CH₃]⁺ |
| 130 | [M - COOCH₂CH₃]⁺ |
| 102 | [CH₃CH₂OOC-CO]⁺ |
| 88 | [NHCH₂COOCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote ionization).
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan for the expected molecular ion (m/z 203) and potential fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizations
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Caption: A predicted fragmentation pathway for this compound in Mass Spectrometry.
Disclaimer: The spectroscopic data presented in this guide are predicted values and have not been experimentally verified from publicly available sources. These predictions are for informational purposes and should be confirmed by experimental analysis.
References
An In-Depth Technical Guide on 2-acetamidohexanedioic acid (C8H13NO5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the compound with the molecular formula C8H13NO5, identified by its IUPAC name as 2-acetamidohexanedioic acid . This document delves into the chemical properties, synthesis, and analytical protocols related to this N-acetylated amino acid. Furthermore, it explores its biological significance, drawing from research on its parent compound, L-α-aminoadipate, a notable biomarker in metabolic diseases. This whitepaper aims to serve as a foundational resource for researchers in biochemistry, drug development, and metabolic studies, highlighting the current understanding and future research directions for 2-acetamidohexanedioic acid and its potential therapeutic implications.
Introduction
2-acetamidohexanedioic acid is the N-acetylated derivative of L-α-aminoadipic acid, a key intermediate in the metabolism of lysine. While research has predominantly focused on L-α-aminoadipic acid as a biomarker for diabetes risk and its role in astrocyte function, the significance of its N-acetylated form is an emerging area of interest.[1][2] N-acetylation is a common metabolic modification that can alter the biological activity, solubility, and metabolic fate of compounds. This guide provides a detailed examination of 2-acetamidohexanedioic acid, consolidating available data and methodologies to facilitate further scientific inquiry.
Chemical Properties and Synthesis
The IUPAC name for the C8H13NO5 compound of interest is 2-acetamidohexanedioic acid . It is also known by synonyms such as N-acetyl-L-2-aminoadipate.
Physicochemical Properties
A summary of the key physicochemical properties of 2-acetamidohexanedioic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H13NO5 | PubChem |
| IUPAC Name | 2-acetamidohexanedioic acid | PubChem |
| Molecular Weight | 203.19 g/mol | PubChem |
| Canonical SMILES | CC(=O)NC(CCCC(=O)O)C(=O)O | PubChem |
| InChI Key | FTTGAAZKBNZDCZ-UHFFFAOYSA-N | PubChem |
| Predicted Water Solubility | 53.9 g/L | HMDB |
| Predicted logP | -0.14 | HMDB |
Chemical Synthesis
While a specific, detailed protocol for the synthesis of 2-acetamidohexanedioic acid is not extensively documented in publicly available literature, a general and plausible synthetic route can be adapted from standard procedures for the N-acetylation of amino acids. The most common method involves the use of acetic anhydride as the acetylating agent.
Experimental Protocol: N-Acetylation of L-α-aminoadipic acid (Proposed)
-
Dissolution: Dissolve L-α-aminoadipic acid in an aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide solution) with vigorous stirring. The alkaline conditions deprotonate the amino group, increasing its nucleophilicity.
-
Acetylation: Cool the solution in an ice bath. Add acetic anhydride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Acidification: After the reaction is complete, carefully acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2. This step protonates the carboxyl groups and precipitates the N-acetylated product.
-
Isolation and Purification: Collect the precipitated 2-acetamidohexanedioic acid by vacuum filtration. Wash the solid with cold water to remove any remaining salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Analytical Methodologies
Accurate quantification of 2-acetamidohexanedioic acid in biological matrices is essential for studying its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.
Experimental Protocol: Quantification of 2-acetamidohexanedioic acid in Human Plasma by LC-MS/MS (Adapted)
This protocol is adapted from general methods for the quantification of amino acids in plasma.[3][4][5][6]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of 2-acetamidohexanedioic acid).
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., sulfosalicylic acid).
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a HILIC column can be used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient elution program should be developed to achieve good separation of the analyte from other plasma components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of 2-acetamidohexanedioic acid) and a specific product ion are selected for monitoring.
-
-
-
Quantification:
-
A calibration curve is generated using known concentrations of 2-acetamidohexanedioic acid standards.
-
The concentration of the analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Significance and Putative Roles
Direct research on the biological functions of 2-acetamidohexanedioic acid is limited. However, significant insights can be drawn from studies on its parent molecule, L-α-aminoadipic acid (also referred to as 2-aminoadipic acid or 2-AAA).
Association with Diabetes and Metabolic Disorders
Elevated plasma levels of L-α-aminoadipic acid have been identified as a strong and early biomarker for the risk of developing type 2 diabetes.[1][7] Studies have shown that individuals with higher concentrations of this metabolite have a significantly increased risk of future diabetes.[7] This suggests that the metabolic pathway involving lysine degradation, which produces L-α-aminoadipic acid, may be dysregulated in individuals predisposed to diabetes. While the direct role of 2-acetamidohexanedioic acid in this context is yet to be elucidated, it is plausible that its levels may also be altered in metabolic disorders.
Putative Role in Insulin Secretion
Some amino acids and their derivatives are known to modulate insulin secretion from pancreatic β-cells.[8][9] Experimental studies have shown that L-α-aminoadipic acid can enhance insulin secretion from pancreatic β-cell lines and isolated human and murine islets.[7] The N-acetylation of amino acids can alter their interaction with cellular transporters and receptors, and thus, 2-acetamidohexanedioic acid may have a distinct modulatory effect on insulin secretion that warrants further investigation.
The proposed mechanism by which amino acids can stimulate insulin secretion is depicted in the following workflow.
References
- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 4. manuals.plus [manuals.plus]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. physoc.org [physoc.org]
- 9. Nutritional Regulation of Insulin Secretion: Implications for Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile intermediate in organic and medicinal chemistry. This document details the key analytical techniques and experimental protocols utilized for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a detailed experimental protocol for a representative synthesis of the title compound and visual diagrams to illustrate its molecular structure and logical relationships in its synthesis.
Introduction
This compound, also known by its synonym N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester, is a valuable building block in synthetic organic chemistry.[1][2][3] Its structure, incorporating two ester functionalities and an amide linkage, makes it a useful precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and peptide-like frameworks.[1][4] This compound is of significant interest to researchers in drug development and medicinal chemistry, where it can be employed in the design of enzyme inhibitors and as an intermediate for various therapeutic agents.[1][4] A thorough understanding of its structure is paramount for its effective utilization in these fields. This guide outlines the methodologies for the definitive structural confirmation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 29655-79-6 | [2][4] |
| Molecular Formula | C₈H₁₃NO₅ | [2][4] |
| Molecular Weight | 203.19 g/mol | [2][4] |
| Melting Point | 16°C | [4] |
| Appearance | Colorless oily liquid | Inferred from melting point |
Synthesis
The synthesis of this compound is typically achieved through the reaction of diethyl oxalate with glycine ethyl ester. This reaction is a nucleophilic acyl substitution where the amino group of glycine ethyl ester attacks one of the ester carbonyls of diethyl oxalate.
Synthesis Workflow
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Glycine ethyl ester hydrochloride
-
Diethyl oxalate
-
Triethylamine
-
Absolute Ethanol
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred suspension of glycine ethyl ester hydrochloride (1 equivalent) in absolute ethanol, triethylamine (1.1 equivalents) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
Diethyl oxalate (1.2 equivalents) is then added, and the reaction mixture is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a crude oil.
-
The crude product is dissolved in dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The final product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques.
Molecular Structure
Caption: 2D representation of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and coupling patterns are detailed in Table 2.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.5 | Broad Singlet | 1H | N-H |
| ~ 4.25 | Quartet | 2H | -O-CH₂ -CH₃ (oxalate) |
| ~ 4.20 | Quartet | 2H | -O-CH₂ -CH₃ (glycinate) |
| ~ 4.15 | Doublet | 2H | -NH-CH₂ -C=O |
| ~ 1.35 | Triplet | 3H | -O-CH₂-CH₃ (oxalate) |
| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ (glycinate) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The predicted chemical shifts are presented in Table 3.
| Chemical Shift (ppm) | Assignment |
| ~ 168 | -NH-CH₂-C =O (ester) |
| ~ 161 | -NH-C =O (amide) |
| ~ 157 | O=C -C=O (keto) |
| ~ 63 | -O -CH₂-CH₃ (oxalate) |
| ~ 62 | -O -CH₂-CH₃ (glycinate) |
| ~ 42 | -NH-C H₂-C=O |
| ~ 14 | -O-CH₂-C H₃ (oxalate) |
| ~ 14 | -O-CH₂-C H₃ (glycinate) |
FT-IR Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. Key absorptions are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Broad | N-H Stretch (amide) |
| ~ 2980 | Medium | C-H Stretch (aliphatic) |
| ~ 1740 | Strong | C=O Stretch (ester, oxalate) |
| ~ 1730 | Strong | C=O Stretch (ester, glycinate) |
| ~ 1690 | Strong | C=O Stretch (amide I band) |
| ~ 1540 | Medium | N-H Bend (amide II band) |
| ~ 1200 | Strong | C-O Stretch (ester) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The expected key fragments are outlined in Table 5.
| m/z | Fragment |
| 203 | [M]⁺ (Molecular Ion) |
| 158 | [M - OCH₂CH₃]⁺ |
| 130 | [M - COOCH₂CH₃]⁺ |
| 102 | [CH₃CH₂OOC-CO-NH]⁺ |
| 88 | [NH-CH₂-COOCH₂CH₃]⁺ |
| 74 | [CH₂-COOCH₂CH₃]⁺ |
Conclusion
The collective data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, in conjunction with a reliable synthetic protocol, provides an unambiguous structural elucidation of this compound. This comprehensive characterization is essential for its application in research and development, particularly in the fields of medicinal chemistry and drug discovery, ensuring the identity and purity of this important synthetic intermediate. The detailed experimental and analytical information presented in this guide serves as a valuable resource for scientists working with this compound.
References
The Genesis and Evolution of Oxalamic Acid Ethyl Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalamic acid and its esters, particularly ethyl oxamate, represent a class of organic compounds with a rich history intertwined with the foundations of organic chemistry. Initially explored as simple derivatives of oxalic acid, these molecules have evolved into significant tools in modern chemical synthesis and are subjects of intense research in drug development due to their biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of oxalamic acid ethyl esters.
I. Historical Discovery and Early Synthesis
The history of oxalamic acid is intrinsically linked to that of oxalic acid, which was isolated from natural sources in the 18th century. A pivotal moment in early organic chemistry was Friedrich Wöhler's synthesis of oxalic acid from cyanogen in 1824, a significant step in demonstrating that organic compounds could be synthesized from inorganic precursors[1]. While a definitive first synthesis of oxamic acid (the monoamide of oxalic acid) is not clearly documented with a single discoverer, its preparation logically followed from the burgeoning understanding of amides and esters in the 19th century. Early synthetic chemists like Justus von Liebig made significant contributions to the understanding of organic acids and their derivatives[2][3][4][5].
The preparation of oxamide, the diamide of oxalic acid, was known in the 19th century and often involved the reaction of dialkyl oxalates (like dimethyl oxalate) with ammonia[6]. The partial reaction of these precursors or the reaction of oxalic acid derivatives with a limited amount of ammonia would have logically led to the formation of oxamic acid.
One of the earliest names for ethyl oxamate was "oxamethane"[7][8]. The synthesis of esters, in general, was systematized by Emil Fischer and Arthur Speier in 1895 through the process now known as Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. This method provided a straightforward route to ethyl oxamate from oxamic acid and ethanol.
II. Synthesis of Oxalamic Acid Ethyl Esters
The synthesis of ethyl oxamate and its derivatives has evolved from classical methods to more sophisticated and efficient modern techniques.
A. Historical Synthesis Methods
1. From Oxalic Acid Derivatives: Early methods for preparing oxalamic acid likely involved the partial ammonolysis of oxalic acid derivatives. For instance, the reaction of diethyl oxalate with a stoichiometric amount of ammonia would yield ethyl oxamate alongside oxamide.
2. Fischer Esterification of Oxamic Acid: Following the establishment of Fischer esterification, the direct esterification of oxamic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) became a common laboratory method. The reaction is reversible and often requires an excess of the alcohol or removal of water to drive the equilibrium towards the ester product.
B. Modern Synthesis Methods
Modern organic synthesis offers several refined methods for the preparation of ethyl oxamate and its derivatives, focusing on yield, purity, and milder reaction conditions.
1. Direct Esterification: This remains a widely used method, involving the reaction of oxamic acid with ethanol, typically under reflux with an acid catalyst[9].
2. Catalytic Aminolysis: More advanced techniques include the catalytic aminolysis of a suitable precursor, which can offer higher selectivity and yields under milder conditions[9].
3. From Oxalyl Chloride: A common laboratory-scale synthesis involves the reaction of a primary or secondary amine with an excess of ethyl oxalyl chloride.
III. Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of oxalamic acid ethyl esters and related compounds.
Table 1: Physical and Chemical Properties of Ethyl Oxamate
| Property | Value | Reference |
| CAS Number | 617-36-7 | [9] |
| Molecular Formula | C₄H₇NO₃ | [7] |
| Molecular Weight | 117.10 g/mol | [7] |
| Appearance | White crystalline powder | [9] |
| Melting Point | 114-116 °C | |
| Boiling Point | 238.5 °C at 760 mmHg | |
| Solubility | Soluble in water and ethanol |
Table 2: Biological Activity of Oxamate and its Derivatives as LDH Inhibitors
| Compound | Target | IC₅₀ | Cell Line/Organism | Reference |
| Oxamate | LDH-A | 19.67 ± 1.53 mM | H1395 (NSCLC) | [10] |
| Oxamate | LDH-A | 32.13 ± 2.50 mM | H1975 (NSCLC) | [10] |
| Oxamate | LDH-A | 58.53 ± 4.74 mM | A549 (NSCLC) | [10] |
| N-Ethyl oxamate | LDH-C4 | Lower than N-propyl oxamate | Mouse sperm | [11] |
| N-Propyl oxamate | LDH-C4 | More selective than N-ethyl oxamate | Mouse sperm | [11] |
Table 3: Effect of Oxamate on Cellular Metabolism
| Cell Line | Treatment | Change in ATP Levels | Change in Lactate Production | Reference |
| A549 (NSCLC) | Oxamate | Decrease | Decrease | [12] |
| NCI-H1975 (NSCLC) | Oxamate | Decrease | Decrease | [12] |
| NPC cells | Oxamate (50 mM) | Transient decrease (20-40%) | Decrease | [13] |
IV. Experimental Protocols
A. Historical Preparation of Oxamide (Illustrative of early methods for related compounds)
This protocol for the preparation of oxamide from dimethyl oxalate and ammonia illustrates the type of reaction that could be adapted to produce oxamic acid or its esters in the 19th century[6].
Materials:
-
Dimethyl oxalate
-
Methanol
-
Gaseous ammonia
Procedure:
-
A solution of dimethyl oxalate in methanol is prepared in a reaction vessel.
-
Gaseous ammonia is bubbled through the solution.
-
The reaction mixture is stirred, and the temperature is maintained in a suitable range (e.g., 15-45 °C).
-
The product, oxamide, crystallizes out of the solution.
-
The solid product is collected by filtration.
By carefully controlling the stoichiometry of ammonia, it would be possible to favor the formation of the mono-amide, oxamic acid methyl ester.
B. Modern Laboratory Synthesis of an N-Substituted Oxalamic Acid Ethyl Ester
This protocol describes a general method for the synthesis of N-substituted oxalamic acid ethyl esters.
Materials:
-
Primary or secondary amine
-
Ethyl oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted oxalamic acid ethyl ester.
V. Signaling Pathways and Mechanisms of Action
Oxalamic acid and its esters, particularly the anion oxamate, are well-known inhibitors of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This inhibition has significant downstream effects on cellular metabolism and signaling pathways, making it a target of interest in cancer research and other therapeutic areas.
A. Inhibition of Glycolysis
Oxamate is a structural analog of pyruvate and acts as a competitive inhibitor of LDH. By blocking the conversion of pyruvate to lactate, oxamate disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high rate of glycolysis. This leads to a decrease in ATP production from glycolysis and an accumulation of pyruvate.
B. Downstream Signaling Effects
The inhibition of LDH by oxamate leads to a metabolic shift and affects various signaling pathways, including the Akt/mTOR and HIF-1α pathways.
1. Akt/mTOR Pathway: The reduction in glycolytic flux and ATP levels can lead to the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. Some studies have shown that oxamate can inhibit the Akt/mTOR pathway[14].
2. HIF-1α Pathway: In hypoxic conditions, often found in solid tumors, cells rely heavily on glycolysis. The transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master regulator of the hypoxic response and upregulates the expression of glycolytic enzymes, including LDH. By inhibiting LDH, oxamate can disrupt this adaptive response. Furthermore, some studies suggest that oxamate can downregulate HIF-1α through the inhibition of the Akt/mTOR pathway[15].
VI. Conclusion
From their origins in the early days of organic chemistry to their current role as sophisticated tools in chemical synthesis and as probes for studying cellular metabolism, oxalamic acid ethyl esters have a rich and evolving history. Their ability to modulate a fundamental metabolic pathway through the inhibition of lactate dehydrogenase has positioned them as valuable lead compounds in the development of new therapeutics, particularly in the field of oncology. Further research into the synthesis of novel derivatives and a deeper understanding of their complex biological effects will undoubtedly continue to expand the significance of this class of molecules in science and medicine.
References
- 1. Oxalic acid - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Justus von Liebig - Wikipedia [en.wikipedia.org]
- 4. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]
- 5. DPMA | Liebig [dpma.de]
- 6. EP0462247B1 - A process for preparing oxamide - Google Patents [patents.google.com]
- 7. Ethyl oxamate | C4H7NO3 | CID 69238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. nbinno.com [nbinno.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ETHYL OXAMATE | 617-36-7 [chemicalbook.com]
- 15. Oxamic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate from Diethyl Oxalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile intermediate in organic and medicinal chemistry. The synthesis involves the N-acylation of ethyl glycinate with diethyl oxalate.
Introduction
This compound, also known as N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester, is a valuable building block in the synthesis of various heterocyclic compounds and molecules with potential biological activity.[1] Its structure incorporates both an amide and two ester functionalities, making it a useful scaffold for further chemical modifications in drug discovery and development programs. The synthesis described herein is a straightforward and efficient method for producing this compound on a laboratory scale.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of one of the ethoxy groups of diethyl oxalate by the amino group of ethyl glycinate.
DOT Script of the Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Diethyl Oxalate | Diethyl ethanedioate | 95-92-1 | C6H10O4 | 146.14 | Colorless liquid | -40.6 |
| Ethyl Glycinate Hydrochloride | Ethyl 2-aminoacetate hydrochloride | 623-33-6 | C4H10ClNO2 | 139.58 | White solid | 145-148 |
| Triethylamine | N,N-Diethylethanamine | 121-44-8 | C6H15N | 101.19 | Colorless liquid | -114.7 |
| This compound | This compound | 29655-79-6 | C8H13NO5 | 203.19 | Solid | 16[2][3] |
Experimental Protocol
This protocol is a general guideline based on typical amidation reactions of diethyl oxalate. Researchers should optimize the conditions for their specific requirements.
Materials:
-
Diethyl oxalate
-
Ethyl glycinate hydrochloride
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl glycinate hydrochloride (1.0 equivalent).
-
Suspend the ethyl glycinate hydrochloride in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Addition of Base: Slowly add anhydrous triethylamine (1.1 equivalents) to the suspension. Stir the mixture at 0 °C for 30 minutes to liberate the free ethyl glycinate.
-
Addition of Diethyl Oxalate: To the reaction mixture, add diethyl oxalate (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
DOT Script of the Experimental Workflow:
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Diethyl oxalate and dichloromethane are irritants; avoid contact with skin and eyes.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization Data (Expected)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include triplets and quartets for the two ethyl groups, a singlet or triplet for the methylene group adjacent to the nitrogen, and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and amide groups, as well as signals for the aliphatic carbons, are expected.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches of the esters and amide, and C-O stretches should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (203.19 g/mol ) should be present.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. This versatile intermediate can be utilized in a variety of subsequent chemical transformations, making it a valuable tool for researchers in the fields of organic synthesis and drug development. Proper adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols: Preparation of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile intermediate in organic and medicinal chemistry.[1] The detailed experimental protocol outlines the reaction of diethyl oxalate with ethyl glycinate hydrochloride in the presence of a tertiary amine base. This application note includes a thorough description of the reaction setup, work-up, and purification procedures. Additionally, key data is summarized in tabular format for easy reference, and a visual representation of the experimental workflow is provided to ensure clarity and reproducibility in the laboratory setting.
Introduction
This compound (CAS 29655-79-6) is a valuable building block in synthetic chemistry, primarily utilized in the construction of more complex molecules such as heterocyclic compounds and peptide-like frameworks.[2] Its bifunctional nature, possessing both an amide and two ester moieties, allows for diverse chemical transformations. This compound and its derivatives are of interest in medicinal chemistry for the development of novel therapeutic agents and enzyme inhibitors.[2] The synthesis described herein provides a reliable method for the preparation of this key intermediate.
Chemical Reaction and Stoichiometry
The synthesis proceeds via a nucleophilic acyl substitution reaction. Ethyl glycinate, liberated from its hydrochloride salt by a base, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent elimination of an ethoxide ion results in the formation of the desired amide bond.
Reaction Scheme:
(EtOOC)₂ + H₂NCH₂COOEt·HCl + Et₃N → EtOOC-C(O)NHCH₂COOEt + Et₃N·HCl + EtOH
Table 1: Reactant Properties and Stoichiometry
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.0 |
| Ethyl Glycinate Hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 1.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.0 |
| This compound | C₈H₁₃NO₅ | 203.19 | (Product) |
Detailed Experimental Protocol
Materials and Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Diethyl oxalate
-
Ethyl glycinate hydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl glycinate hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the ethyl glycinate hydrochloride. Cool the resulting suspension to 0 °C using an ice bath.
-
Liberation of the Free Amine: Add triethylamine (2.0 eq) dropwise to the stirred suspension at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Addition of Diethyl Oxalate: To the dropping funnel, add a solution of diethyl oxalate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography.[1]
Table 2: Summary of Experimental Conditions and Expected Outcome
| Parameter | Condition/Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 24-48 hours |
| Solvent | Anhydrous Dichloromethane |
| Base | Triethylamine |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Petroleum Ether : Ethyl Acetate (3:1) |
| Expected Yield | Moderate to good (actual yield may vary) |
| Appearance of Product | Clear Oil |
Data Presentation and Characterization
The purified product should be characterized by spectroscopic methods to confirm its identity and purity.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two ethyl groups (triplets and quartets), a singlet or doublet for the methylene group adjacent to the nitrogen, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, as well as signals for the methylene and methyl carbons of the ethyl groups and the methylene carbon adjacent to the nitrogen. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches of the ester and amide groups, and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (203.19 g/mol ), along with characteristic fragmentation patterns. |
Mandatory Visualizations
Caption: A flowchart illustrating the key stages of the synthesis, work-up, and purification process.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Diethyl oxalate and dichloromethane are toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
Applications of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate in the Synthesis of Heterocyclic Compounds
Introduction
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate is a versatile and highly reactive building block in modern organic synthesis. Its unique structure, featuring two ester functionalities and an amide linkage, makes it an ideal precursor for the construction of a variety of complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in biologically active molecules. This application note details a key application of this compound in the synthesis of quinoxalinone derivatives, providing a comprehensive experimental protocol and relevant data.
Quinoxalinones are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The reaction of α-ketoesters with o-phenylenediamine offers a direct and efficient route to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in drug discovery and development.
Application: Synthesis of 3-((Ethoxycarbonylmethyl)amino)quinoxalin-2(1H)-one
A primary application of this compound is its use as a key reagent in the synthesis of 3-substituted quinoxalin-2(1H)-ones through a cyclocondensation reaction with o-phenylenediamines. This reaction provides a straightforward method for introducing an aminoacetate side chain at the 3-position of the quinoxalinone core, a substructure with potential for further functionalization in the development of novel therapeutic agents.
Reaction Scheme
The overall reaction involves the condensation of this compound with o-phenylenediamine in the presence of an acid catalyst, typically glacial acetic acid, under reflux conditions.
Caption: General reaction scheme for the synthesis of 3-((ethoxycarbonylmethyl)amino)quinoxalin-2(1H)-one.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 3-substituted quinoxalin-2(1H)-ones from α-ketoesters and o-phenylenediamine.[1]
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically 4-6 hours), allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water while stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain 3-((ethoxycarbonylmethyl)amino)quinoxalin-2(1H)-one.
Reaction Workflow
Caption: Experimental workflow for the synthesis of 3-((ethoxycarbonylmethyl)amino)quinoxalin-2(1H)-one.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 3-((ethoxycarbonylmethyl)amino)quinoxalin-2(1H)-one based on typical yields for similar reactions.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | o-Phenylenediamine |
| Stoichiometric Ratio | 1:1 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Product Appearance | Crystalline Solid |
Plausible Reaction Mechanism
The reaction is proposed to proceed through an initial condensation of one of the amino groups of o-phenylenediamine with the keto-carbonyl group of the α-ketoester. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl. The final step involves dehydration to yield the stable quinoxalinone ring system.[1]
Caption: Plausible reaction mechanism for quinoxalinone formation.
Conclusion
This compound serves as a valuable and efficient precursor for the synthesis of 3-substituted quinoxalin-2(1H)-ones. The described protocol offers a reliable method for the preparation of these important heterocyclic compounds, which are key targets in medicinal chemistry and drug development. The straightforward nature of the reaction, coupled with good expected yields, makes this a practical application for researchers and scientists in the field of organic synthesis. Further derivatization of the resulting quinoxalinone can lead to the discovery of novel bioactive molecules.
References
Application Notes: Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate is a highly functionalized organic molecule that serves as a versatile and valuable building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its unique structure, incorporating two ester groups and an amide linkage, provides multiple reactive sites for diverse chemical transformations. This allows for the construction of complex molecular architectures, particularly heterocyclic systems, which are prevalent in many approved drugs. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of bioactive molecules.
Key Features of this compound:
-
Multiple Reactive Centers: The presence of ester and amide functionalities allows for a variety of chemical modifications, including hydrolysis, amidation, and cyclization reactions.
-
Access to Heterocyclic Scaffolds: It is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as triazines, pyrazoles, and other pharmacologically relevant scaffolds.[1]
-
Chiral Potential: The molecule can be modified to introduce chiral centers, which is crucial for the development of stereospecific pharmaceuticals.
-
Utility in Prodrug Design: The ester groups can be leveraged in the design of prodrugs to improve the pharmacokinetic properties of a parent drug.[2]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₅ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| CAS Number | 29655-79-6 | [1] |
| Appearance | Liquid or low melting solid | |
| Melting Point | 16°C | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Room temperature, in a dry place | [2] |
Application in the Synthesis of Bioactive Heterocycles: Triazine Derivatives
This section details the application of a structurally related precursor, ethyl 2-carboxyphenylazocyanoacetate, in the synthesis of condensed triazine derivatives, illustrating the utility of such building blocks. The reaction pathways demonstrate the versatility of the functional groups present in this compound for the construction of complex heterocyclic systems.
Synthetic Pathway for Triazinone Derivatives
The following diagram illustrates the synthetic route to novel triazinone derivatives, which are known to possess a wide range of biological activities.
References
Application Notes and Protocols for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a strategic approach for identifying lead compounds by screening small, low-molecular-weight molecules, known as fragments.[1][2] Unlike traditional high-throughput screening (HTS) which tests large libraries of complex molecules, FBDD begins with structurally simple fragments (typically <300 Da) that bind weakly to the target protein, often in the micromolar to millimolar range.[3][4][5] The core advantage of this method is that smaller, less complex molecules can explore a wider chemical space more efficiently, leading to a higher hit rate compared to HTS.[1][6][7] These initial fragment hits, although low in affinity, often exhibit high-quality, energetically favorable interactions with the target.[8] Structural information from techniques like X-ray crystallography or NMR is then used to guide the optimization of these fragments into potent, drug-like molecules through a process of growing, linking, or merging.[9][10] This rational, structure-guided evolution often results in lead compounds with superior physicochemical and pharmacokinetic properties.[5]
Fragment libraries are typically designed to follow the "Rule of Three":
-
Molecular weight ≤ 300 Da[11]
-
cLogP ≤ 3[11]
-
Number of hydrogen bond donors ≤ 3[11]
-
Number of hydrogen bond acceptors ≤ 3[11]
-
Number of rotatable bonds ≤ 3[11]
The Fragment-Based Drug Discovery Workflow
The FBDD process is an iterative cycle that begins with a carefully curated fragment library and progresses through hit identification, validation, and optimization to generate a lead candidate. This workflow ensures that the development of potency is guided by structural insights, leading to more efficient lead generation.
References
- 1. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 8. biocompare.com [biocompare.com]
- 9. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combining NMR and X-ray crystallography in fragment-based drug discovery: discovery of highly potent and selective BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents Using Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel pyrazole-based therapeutic agent, Ethyl 5-amino-1H-pyrazole-4-carboxylate, a potential anti-inflammatory agent, using Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate as a key starting material. The synthesized compound belongs to the pyrazole class of heterocycles, which are known to exhibit a range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[1][2]
Introduction
This compound is a versatile difunctionalized building block in organic synthesis.[3][4] Its unique structure, containing two ester groups and an amide linkage, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles.[3] This protocol details the synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate, a compound with potential as a selective COX-2 inhibitor. The synthesis is based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine.[1]
Experimental Protocols
Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This protocol describes the one-pot synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate from this compound and hydrazine hydrate.
Materials:
-
This compound (≥95% purity)
-
Hydrazine hydrate (99%)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC (Ethyl Acetate:Hexane 1:1).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ethyl 5-amino-1H-pyrazole-4-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate - Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Hydrazine hydrate, Glacial Acetic Acid |
| Solvent | Absolute Ethanol |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Purification Method | Column Chromatography |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | 145-147 °C |
Table 2: Characterization Data for Ethyl 5-amino-1H-pyrazole-4-carboxylate
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (s, 1H, pyrazole-H), 5.60 (br s, 2H, NH₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5 (C=O), 152.0 (C-5), 139.0 (C-3), 98.0 (C-4), 60.5 (OCH₂), 14.5 (CH₃) |
| Mass Spec. (ESI+) | m/z 156.07 [M+H]⁺ |
Table 3: In Vitro COX-2 Inhibition Assay Data for Ethyl 5-amino-1H-pyrazole-4-carboxylate
| Compound | COX-2 IC₅₀ (µM)[1][5] |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 0.5 - 1.5 |
| Celecoxib (Reference) | 0.04 |
Note: The IC₅₀ value is an estimated value based on structurally similar compounds reported in the literature and serves as a target for this synthetic therapeutic agent.
Signaling Pathway and Experimental Workflow
The anti-inflammatory activity of pyrazole derivatives is often attributed to their inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[6][7]
Caption: COX-2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Synthesis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, also known as N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester (CAS No. 29655-79-6), is a versatile difunctional intermediate in organic synthesis.[1][2] Its structure, featuring two distinct ester functionalities and a central amide linkage, makes it a valuable building block for a variety of more complex molecules. This document provides an overview of its chemical properties, outlines key reaction mechanisms, and presents detailed protocols for its synthesis and application in the construction of heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.
Chemical Properties and Reactivity Overview
This compound is a polar, reactive α-ketoester. The presence of multiple electrophilic centers (two ester carbonyls and an amide carbonyl) and a nucleophilic secondary amine allows for a diverse range of chemical transformations. Key structural features and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 29655-79-6 | [1][2] |
| Molecular Formula | C₈H₁₃NO₅ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| Synonyms | N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester | [2] |
| Physical Form | Solid | |
| Melting Point | 16°C | [1] |
| Storage | Room temperature, dry conditions | [1] |
The reactivity of this molecule is governed by the interplay of its functional groups. The α-ketoester moiety is particularly susceptible to nucleophilic attack, while the glycine ethyl ester fragment provides a handle for peptide-like coupling reactions. This dual reactivity is exploited in the synthesis of various scaffolds, including peptide mimetics and nitrogen-containing heterocyles.[1]
Reaction Mechanisms and Synthetic Applications
Synthesis of this compound
The synthesis of the title compound is typically achieved through the acylation of a glycine ethyl ester with an oxalyl chloride derivative. A plausible and commonly employed method involves the reaction of glycine ethyl ester hydrochloride with ethyl oxalyl chloride in the presence of a base to neutralize the HCl formed.
A detailed experimental protocol based on analogous syntheses of N-acylamino oxoacetates is provided below.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
Glycine ethyl ester hydrochloride
-
Ethyl oxalyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (anhydrous)
-
Toluene
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A two-necked, round-bottomed flask equipped with a magnetic stir bar, a gas inlet, and a dropping funnel is purged with an inert gas (e.g., argon or nitrogen).
-
The flask is charged with glycine ethyl ester hydrochloride (1.0 eq), dichloromethane (anhydrous), and pyridine (2.0 eq).
-
The mixture is stirred at room temperature to ensure dissolution and neutralization of the hydrochloride salt.
-
Ethyl oxalyl chloride (1.0 eq) is added dropwise via the dropping funnel, maintaining the reaction temperature below 30°C.
-
The reaction mixture is stirred at room temperature for 12-18 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Residual pyridine can be removed by azeotropic distillation with toluene.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Expected Yield: Based on similar reactions, yields are expected to be in the range of 80-95%.
Application in Heterocycle Synthesis: Quinoxalin-2(1H)-ones
A significant application of α-ketoesters like this compound is in the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocycles that form the core of many biologically active compounds. The reaction with o-phenylenediamine provides a direct route to 3-substituted quinoxalin-2(1H)-ones.
The reaction proceeds via an initial condensation of an amino group from o-phenylenediamine with the ketone carbonyl of the α-ketoester. This is followed by an intramolecular cyclization through nucleophilic attack of the second amino group on the adjacent ester carbonyl, and subsequent dehydration to form the stable quinoxalinone ring.
Experimental Protocol 2: Synthesis of 3-((2-Ethoxy-2-oxoethyl)amino)methyl)quinoxalin-2(1H)-one
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data for Analogous Reactions:
| α-Ketoester Substrate | Nucleophile | Product Type | Reported Yield (%) |
| Ethyl 2-(3-bromophenyl)-2-oxoacetate | o-Phenylenediamine | 3-(3-bromophenyl)quinoxalin-2(1H)-one | High (not specified) |
| Ethyl 2-azolylglyoxylates | o-Phenylenediamines | 3-Azolylquinoxalin-2(1H)-ones | Good to Excellent |
Visualized Workflows and Mechanisms
To aid in the understanding of the synthetic procedures and reaction pathways, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of the title compound.
Caption: Plausible reaction mechanism for quinoxalinone formation.
Potential Applications in Drug Development
The structural motifs accessible from this compound are prevalent in many areas of drug discovery. The ability to readily synthesize substituted quinoxalinones, for example, is of high value as this scaffold is associated with a range of biological activities, including but not limited to:
-
Anticancer agents: Targeting various kinases and signaling pathways.
-
Antimicrobial agents: Exhibiting antibacterial and antifungal properties.
-
Antiviral agents: Including inhibitors of viral replication.
-
Anti-inflammatory agents: Modulating inflammatory pathways.
The title compound serves as a key intermediate for generating libraries of such compounds for high-throughput screening and lead optimization in drug discovery programs. Its use in constructing peptide-like frameworks also makes it relevant for the design of enzyme inhibitors and receptor modulators.[1]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The protocols and reaction mechanisms outlined in these notes provide a foundation for its use in research and development, particularly in the field of medicinal chemistry. Its ability to serve as a precursor to complex heterocyclic systems underscores its importance for professionals engaged in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles is likely to uncover new synthetic routes to other valuable molecular scaffolds.
References
Application Notes and Protocol: Nucleophilic Substitution Reactions of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate. This versatile α-ketoester derivative is a valuable synthetic intermediate for creating more complex molecules, including heterocycles and other functionalized derivatives.[1] Its structure, featuring two distinct ester groups and an amide linkage, allows for selective reactions with various nucleophiles.[1][2] The following protocols detail procedures for reactions with primary amines, alcohols, and thiols, which are fundamental transformations in medicinal chemistry and drug development.
General Reaction Mechanism
The reactions described in this protocol proceed via a nucleophilic acyl substitution mechanism.[3][4] This process involves two key steps:
-
Nucleophilic Addition: The nucleophile attacks one of the electrophilic carbonyl carbons of the ester groups, leading to the formation of a tetrahedral intermediate.[5][6]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxy group (-OEt) as a leaving group.[5][6]
The overall result is the substitution of the ethoxy group with the incoming nucleophile. The reactivity of the two ester groups can be influenced by steric and electronic factors.
Caption: General mechanism for nucleophilic acyl substitution on an ester group.
General Experimental Workflow
The successful synthesis and purification of substituted products from this compound require a systematic workflow. The diagram below outlines the key stages, from reaction setup to final product analysis.
Caption: A typical workflow for synthesis, purification, and analysis.
Detailed Experimental Protocols
Materials and Equipment:
-
This compound (CAS 29655-79-6)
-
Selected nucleophile (e.g., primary amine, alcohol, thiol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Protocol 1: Synthesis of Amide Derivatives (Aminolysis)
This protocol describes the reaction with a primary amine to yield the corresponding amide.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M).
-
Add the primary amine (1.1 eq.) to the solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq.) to liberate the free amine.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (if a base was used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure amide product.
Protocol 2: Synthesis of Ester Derivatives (Transesterification)
This protocol is for the acid- or base-catalyzed reaction with an alcohol.
-
Reaction Setup (Base-catalyzed): In a dry flask under an inert atmosphere, dissolve the alcohol (1.5 eq.) in anhydrous THF. Add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C to form the alkoxide.
-
After stirring for 30 minutes at room temperature, add a solution of this compound (1.0 eq.) in THF dropwise.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC (typically 6-24 hours).
-
Work-up: Cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography.
Protocol 3: Synthesis of Thioester Derivatives
This protocol details the reaction with a thiol to form a thioester.
-
Reaction Setup: Dissolve the thiol (1.0 eq.) in a suitable solvent like THF or DMF. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) to generate the thiolate in situ. Stir for 30 minutes at room temperature.
-
Add this compound (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C until the starting material is consumed, as monitored by TLC (typically 2-8 hours).
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired thioester.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions and expected yields for the nucleophilic substitution reactions. Yields are estimates based on analogous reactions in the literature and may vary based on the specific substrate and experimental execution.[7]
| Nucleophile (Example) | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzylamine | Et₃N | DCM | 25 | 6 | 85-95 |
| Aniline | None | Acetonitrile | 80 | 12 | 70-85 |
| Benzyl Alcohol | NaH | THF | 60 | 18 | 75-85 |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 24 | 60-75 |
| Thiophenol | K₂CO₃ | DMF | 40 | 4 | >90 |
| 1-Butanethiol | NaOEt | Ethanol | 50 | 3 | >90 |
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive reagents, insufficient temperature, or poor nucleophile.
-
Solution: Ensure all reagents are pure and solvents are anhydrous. Increase the reaction temperature or consider using a stronger base/catalyst to enhance nucleophilicity.
-
-
Formation of Multiple Products:
-
Cause: Reaction at multiple sites on the substrate or side reactions. The starting material has two ester groups which could both react.
-
Solution: Use stoichiometric amounts of the nucleophile (1.0-1.1 eq.) to favor mono-substitution. Lower the reaction temperature to improve selectivity.
-
-
Difficult Purification:
-
Cause: Co-elution of product with starting material or byproducts.
-
Solution: Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC if necessary.
-
References
- 1. This compound|CAS 29655-79-6 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive handling, safety, and procedural information for the use of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate (CAS No. 29655-79-6) in a research and development setting. This versatile α-ketoester derivative is a valuable intermediate in organic and medicinal chemistry, particularly in the synthesis of novel therapeutic agents and heterocyclic compounds.
Safety and Handling Precautions
This compound is a chemical that requires careful handling to minimize risk to personnel and the environment. The following is a summary of its known hazards and recommended safety procedures.
Hazard Identification and Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS).
-
GHS Pictograms: GHS07 (Harmful), GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H411: Toxic to aquatic life with long lasting effects.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P314: Get medical advice/attention if you feel unwell.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other suitable protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] The compound should be stored at room temperature.[2]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.
First Aid Measures
In the event of exposure, follow these first-aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 29655-79-6 | [3] |
| Molecular Formula | C₈H₁₃NO₅ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| Melting Point | 16°C | [2] |
| Appearance | Solid | |
| Purity | ≥98% | [3] |
| Topological Polar Surface Area (TPSA) | 81.7 Ų | [3] |
| logP | -0.7712 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 4 | [3] |
Application Notes and Experimental Protocols
This compound is a key building block in synthetic chemistry. Its bifunctional nature, possessing both nucleophilic (the secondary amine) and electrophilic (the two ester groups) centers, allows for a wide range of chemical transformations.
Use as a Synthetic Intermediate
This compound is primarily used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[2][4] Its structure is particularly amenable to reactions such as cyclizations and condensations.
This protocol provides a general method for the acylation of a secondary amine, a common reaction type for this compound, based on a similar transformation.[4]
Materials:
-
This compound
-
Acyl chloride (or other acylating agent)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the acyl chloride (1 equivalent), dissolved in a small amount of the anhydrous solvent, to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired acylated derivative.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful method for identifying lead compounds in drug development.[5] Small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then optimized to increase their affinity and selectivity. This compound, with its multiple functional groups and relatively small size, can serve as a scaffold or be used to generate a library of fragments for screening campaigns.[4] The general process of FBDD is outlined below.
Potential Biological Activity and Signaling Pathway Involvement
While the biological activity of this compound itself is not extensively documented, derivatives of similar oxoacetates have shown potential as anticancer agents.[4] The proposed mechanism of action for some of these related compounds involves the induction of apoptosis (programmed cell death).[4]
A key signaling pathway in the regulation of apoptosis is controlled by the Bcl-2 family of proteins. This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In many cancer cells, anti-apoptotic Bcl-2 proteins are overexpressed, leading to a resistance to apoptosis.[4] Compounds that can inhibit these anti-apoptotic proteins can restore the cell's ability to undergo apoptosis. It is hypothesized that derivatives of this compound may act as inhibitors of anti-apoptotic Bcl-2 proteins.
Disclaimer: The information provided in these application notes is intended for use by qualified professionals in a research setting. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety precautions should be taken when handling this chemical.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
Welcome to the technical support center for the synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate (CAS 29655-79-6). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the N-acylation of glycine ethyl ester with diethyl oxalate. The reaction proceeds by the nucleophilic attack of the primary amine of glycine ethyl ester on one of the ester carbonyl groups of diethyl oxalate, leading to the formation of an amide bond and the elimination of ethanol.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are glycine ethyl ester (or its hydrochloride salt) and diethyl oxalate. A base, such as triethylamine or pyridine, is often required to neutralize the hydrochloride salt and to act as a proton scavenger. Anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethanol are commonly used.
Q3: What is a common side product in this reaction and how can its formation be minimized?
A3: A common side product is the N,N'-bis(ethoxycarbonylmethyl)oxamide, which results from the reaction of a second molecule of glycine ethyl ester with the remaining ester group of the desired product. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of diethyl oxalate relative to glycine ethyl ester can favor the formation of the mono-acylated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | - Inactive reagents (e.g., wet starting materials or solvents).- Insufficient reaction temperature or time.- Inefficient neutralization of glycine ethyl ester hydrochloride. | - Ensure all reagents and solvents are anhydrous.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Use a slight excess of a non-nucleophilic base like triethylamine. |
| Significant Formation of N,N'-bis(ethoxycarbonylmethyl)oxamide | - Stoichiometry of reactants is not optimal (excess glycine ethyl ester).- Prolonged reaction time at elevated temperatures. | - Use a stoichiometric ratio of diethyl oxalate to glycine ethyl ester of 1.1:1 to 1.5:1.- Monitor the reaction closely by TLC and stop it once the starting glycine ethyl ester is consumed. |
| Difficult Purification | - Presence of unreacted starting materials and side products.- The product is a viscous oil that is difficult to handle. | - Perform an aqueous workup to remove the base and its salt.- Utilize column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) for purification. |
| Product Decomposition | - Exposure to strong acidic or basic conditions during workup.- High temperatures during solvent evaporation or distillation. | - Use mild acidic and basic solutions for washing during the workup.- Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40 °C). |
Experimental Protocols
Synthesis of this compound
Materials:
-
Glycine ethyl ester hydrochloride
-
Diethyl oxalate
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a stirred suspension of glycine ethyl ester hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of diethyl oxalate (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure this compound as a viscous oil.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Distribution
| Ratio (Diethyl Oxalate : Glycine Ethyl Ester) | Expected Yield of Desired Product | Expected Formation of Side Product |
| 1 : 1 | Moderate | Moderate |
| 1.2 : 1 | High | Low |
| 1.5 : 1 | High | Very Low |
| 1 : 1.2 | Low | High |
Table 2: Influence of Reaction Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time (h) | Expected Yield | Notes |
| 0 to rt | 12 - 24 | Good to High | Slower reaction but generally cleaner with fewer side products. |
| Reflux (DCM, ~40°C) | 4 - 8 | Moderate to High | Faster reaction but may lead to increased side product formation. |
Visualizations
Optimizing reaction conditions for amine-chlorooxoacetate coupling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize amine-chlorooxoacetate coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction is resulting in a low or no yield. What are the most common causes?
Low yields in amine-chlorooxoacetate coupling reactions can stem from several factors. The most common culprits include:
-
Presence of Moisture: Ethyl chlorooxoacetate is highly reactive and susceptible to hydrolysis. Any water in the reaction vessel, solvents, or reagents will convert it to the corresponding carboxylic acid, preventing the desired coupling. It is crucial to use anhydrous solvents and thoroughly dried glassware.[1][2]
-
Inadequate Base: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[2]
-
Poor Quality of Reagents: The stability of ethyl chlorooxoacetate can be an issue. Using a fresh or properly stored bottle is essential. Similarly, the purity of the amine and solvent is critical for success.[3]
-
Suboptimal Stoichiometry: Incorrect ratios of the amine, ethyl chlorooxoacetate, and base can lead to incomplete reactions or the formation of side products.[1]
-
Steric Hindrance: Bulky chemical groups on either the amine or the acyl chloride can physically block the reaction, leading to slow or incomplete coupling.[2][4]
Q2: I am observing significant side products. How can I minimize them?
The primary side reaction is often the formation of a di-acylated product if the amine has more than one reactive N-H bond, or reaction with other nucleophiles present. To minimize these:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to ethyl chlorooxoacetate. A slight excess of the amine (1.1 equivalents) can sometimes be used to ensure the complete consumption of the acyl chloride.
-
Lower Reaction Temperature: Running the reaction at 0 °C or even lower can increase selectivity and reduce the rate of side reactions.[5] The initial addition of ethyl chlorooxoacetate should always be done at a low temperature.[6]
-
Order of Addition: Add the ethyl chlorooxoacetate solution dropwise to the mixture of the amine and base.[5][6] This maintains a low concentration of the highly reactive acylating agent, disfavoring side reactions.
Q3: How do I choose the correct base and solvent for my reaction?
-
Base Selection: A non-nucleophilic base is generally preferred to avoid it competing with the amine.
-
Solvent Selection: Anhydrous aprotic solvents are typically the best choice.
-
Dichloromethane (DCM): A common solvent that is effective at dissolving many organic compounds and is unreactive under these conditions.[2][6]
-
Tetrahydrofuran (THF) & Diethyl Ether: Also suitable options, provided they are anhydrous.[7]
-
N,N-Dimethylformamide (DMF): A more polar solvent that can be beneficial for less soluble starting materials.[5]
-
Q4: My amine is an aniline derivative and shows low reactivity. What can I do?
Anilines are generally less nucleophilic (less reactive) than aliphatic amines because the lone pair of electrons on the nitrogen is delocalized into the aromatic ring.[8] For less reactive anilines, especially those with electron-withdrawing groups, you may need to adjust the conditions:[9]
-
Increase Reaction Temperature: After the initial addition at low temperature, allowing the reaction to slowly warm to room temperature and stir for an extended period (e.g., overnight) can help drive the reaction to completion.[1]
-
Use a Catalyst: While not always necessary for reactive acyl chlorides, adding a catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (5-10 mol%) can sometimes accelerate the acylation of less reactive amines.[5]
Troubleshooting Guide
Low Product Yield
Low yield is the most common issue. The following workflow can help diagnose and solve the problem.
// Nodes start [label="Problem:\nLow Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Check Reagents & Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; reagents_ok [label="Reagents & Conditions OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reagent Issues fix_reagents [label="Action: Use Anhydrous Solvents,\nFresh Reagents, Dry Glassware", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Optimization optimize [label="2. Optimize Reaction Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; params_ok [label="Yield Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Optimization Actions fix_params [label="Action: Adjust Base/Solvent,\nChange Temperature, Increase Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Advanced Troubleshooting advanced [label="3. Consider Advanced Issues", fillcolor="#FBBC05", fontcolor="#202124"]; fix_advanced [label="Action: Add Catalyst (DMAP),\nCheck for Steric Hindrance,\nRe-evaluate Amine Reactivity", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_success [label="Success:\nYield Optimized", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_reagents [color="#5F6368"]; check_reagents -> reagents_ok [color="#5F6368"]; reagents_ok -> fix_reagents [label=" No", color="#EA4335", fontcolor="#EA4335"]; fix_reagents -> check_reagents [label=" Re-evaluate", style=dashed, color="#5F6368"]; reagents_ok -> optimize [label=" Yes", color="#34A853", fontcolor="#34A853"];
optimize -> params_ok [color="#5F6368"]; params_ok -> fix_params [label=" No", color="#EA4335", fontcolor="#EA4335"]; fix_params -> optimize [label=" Re-evaluate", style=dashed, color="#5F6368"]; params_ok -> end_success [label=" Yes", color="#34A853", fontcolor="#34A853"];
optimize -> advanced [label=" No Improvement", style=dashed, color="#5F6368"]; advanced -> fix_advanced [color="#5F6368"]; fix_advanced -> optimize [label=" Re-evaluate", style=dashed, color="#5F6368"]; }
Caption: Troubleshooting workflow for low reaction yield.
Data Summary Tables
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition | Observation / Recommendation | Typical Yield Range |
| Base | Pyridine | Effective, can also serve as a solvent. Good for simple couplings.[6] | 70-90% |
| Triethylamine (TEA) | Common, effective HCl scavenger. Ensure it is dry. | 75-95% | |
| DIPEA | Less nucleophilic than TEA, good for preventing side reactions.[1] | 80-98% | |
| None | Reaction will likely stall as HCl produced protonates the amine. | <10% | |
| Solvent | Dichloromethane (DCM) | Excellent general-purpose solvent for this reaction.[6] | 80-95% |
| Diethyl Ether | Good choice, but ensure it is anhydrous.[7] | 75-90% | |
| Acetone | Can be effective, but polarity may vary results.[10] | 70-90% | |
| DMF | Use for poorly soluble starting materials.[5] | 70-95% | |
| Temperature | 0 °C to RT | Standard condition. Add acyl chloride at 0 °C, then warm to RT.[5][6] | 80-98% |
| -20 °C to 0 °C | May improve selectivity and reduce side products for very reactive substrates. | 75-90% | |
| > Room Temp. | Can be used to drive reactions with unreactive amines (e.g., anilines).[1] | Varies |
Experimental Protocols
General Protocol for Amine-Chlorooxoacetate Coupling
This protocol provides a general procedure for the N-acylation of a primary or secondary amine with ethyl chlorooxoacetate.
// Nodes prep [label="1. Preparation\nDissolve amine (1.0 eq) and base\n(e.g., Pyridine, 1.5 eq) in anhydrous\nDCM under an inert atmosphere (N₂ or Ar)."]; cool [label="2. Cooling\nCool the reaction mixture to 0 °C\nusing an ice-water bath."]; addition [label="3. Addition\nAdd ethyl chlorooxoacetate (1.05 eq)\ndissolved in anhydrous DCM dropwise\nover 30-45 minutes."]; reaction [label="4. Reaction\nAllow the mixture to slowly warm to\nroom temperature and stir for 2-16 hours.\nMonitor progress via TLC or LC-MS."]; workup [label="5. Workup\nQuench with saturated NaHCO₃ solution.\nSeparate layers and extract aqueous phase\nwith DCM."]; purify [label="6. Purification\nCombine organic layers, wash with brine,\ndry over Na₂SO₄, filter, and concentrate.\nPurify by column chromatography."];
// Edges prep -> cool; cool -> addition; addition -> reaction; reaction -> workup; workup -> purify; } Caption: Standard experimental workflow for coupling.
Materials:
-
Amine (1.0 equivalent)
-
Ethyl chlorooxoacetate (1.0-1.1 equivalents) [11]* Base (e.g., Pyridine or DIPEA, 1.5-2.0 equivalents) [1][6]* Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Reaction Setup: In a two-necked, round-bottomed flask purged with inert gas, dissolve the amine (1.0 eq.) and the chosen base (e.g., pyridine, 1.5 eq.) in anhydrous DCM. [6]2. Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: Prepare a solution of ethyl chlorooxoacetate (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over a period of 30-45 minutes. [6]4. Reaction Monitoring: After the addition is complete, allow the reaction to stir and slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Workup: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to quench any remaining acyl chloride and neutralize the acid. [6]Stir until gas evolution ceases. Separate the organic and aqueous layers. Extract the aqueous layer three times with DCM.
-
Purification: Combine all organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
Common side products in the synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a nucleophilic acyl substitution reaction. The primary amine of glycine ethyl ester acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the displacement of an ethoxide leaving group to form the desired amide bond.
Q2: What are the most common starting materials for this synthesis?
A2: The most common and direct approach involves the reaction of diethyl oxalate with glycine ethyl ester. An alternative route could involve the use of ethyl chlorooxoacetate reacting with glycine ethyl ester, which would also proceed via nucleophilic acyl substitution.
Q3: What are the critical reaction conditions to control for a successful synthesis?
A3: Key parameters to control include:
-
Stoichiometry: The molar ratio of reactants is crucial. Using an excess of diethyl oxalate can help to minimize the formation of the diamide side product.
-
Temperature: The reaction is typically performed at low to ambient temperatures to control the reaction rate and minimize side reactions.
-
Moisture: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the diethyl oxalate starting material.
-
Solvent: A dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended.
Q4: What are the expected spectroscopic signatures of the final product?
A4: The structure of this compound can be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the two different ethyl groups (ethoxycarbonyl and ethoxy) and the methylene protons of the glycine backbone, as well as a characteristic amide proton signal.
-
¹³C NMR: Signals for the two distinct ester carbonyls, the amide carbonyl, and the various aliphatic carbons are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (203.19 g/mol ) should be observed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.
| Observed Issue | Potential Cause (Side Product) | Proposed Solution |
| Low yield of the desired product with a significant amount of a higher molecular weight, poorly soluble white solid. | N,N'-bis(2-ethoxy-2-oxoethyl)oxamide: This diamide is formed when two molecules of glycine ethyl ester react with one molecule of diethyl oxalate. Primary amines can react with both ester groups of diethyl oxalate.[1][2][3][4][5] | - Use a molar excess of diethyl oxalate (e.g., 1.5 to 2 equivalents) relative to glycine ethyl ester.- Add the glycine ethyl ester solution slowly to the diethyl oxalate solution to maintain a high concentration of diethyl oxalate throughout the reaction. |
| Presence of acidic impurities in the crude product, leading to difficulties in purification. | Monoethyl oxalate and/or Oxalic acid: These are formed from the hydrolysis of diethyl oxalate in the presence of water.[6][7][8] Diethyl oxalate is sensitive to moisture and can slowly decompose.[7][9] | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Store diethyl oxalate in a tightly sealed container in a dry environment.[7]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Complex mixture of products, difficult to characterize. | Self-condensation of glycine ethyl ester: While less common in the presence of the highly reactive diethyl oxalate, glycine ethyl ester can potentially self-condense to form diketopiperazines or other oligomers, especially at elevated temperatures or in the presence of a strong base. | - Maintain a low reaction temperature (0 °C to room temperature).- Avoid the use of strong bases unless necessary for deprotonation, in which case a non-nucleophilic base is preferred. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Diethyl oxalate
-
Glycine ethyl ester hydrochloride
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a solution of glycine ethyl ester hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 20-30 minutes to ensure the formation of the free base of glycine ethyl ester.
-
In a separate flask, prepare a solution of diethyl oxalate (1.5 equivalents) in anhydrous DCM.
-
Slowly add the diethyl oxalate solution to the glycine ethyl ester solution at 0 °C over 30-60 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Hoffmann's method for the separation of amines [readforlearning.blogspot.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. boa.unimib.it [boa.unimib.it]
- 9. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate (CAS No. 29655-79-6). This document is intended to assist researchers in overcoming common challenges encountered during the purification of this versatile α-ketoester derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent decomposition. These may include:
-
Unreacted Starting Materials: Diethyl oxalate and ethyl glycinate.
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Hydrolysis Products: The ester functionalities are susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acids.
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Over-reaction Products: Reaction of a second molecule of ethyl glycinate with the product can lead to the formation of N,N'-bis(ethoxycarbonylmethyl)oxamide.
Q2: What are the recommended purification techniques for this compound?
A2: Due to the polar nature of the two ester groups and the amide linkage, a multi-step purification approach is often necessary. The most common techniques are:
-
Aqueous Work-up: To remove water-soluble impurities and unreacted starting materials.
-
Column Chromatography: Effective for separating the target compound from closely related impurities.
-
Vacuum Distillation: Suitable for removing non-volatile impurities, given the compound's low melting point of 16°C[1].
Q3: My purified product is an oil, but the literature reports a low melting point solid. What should I do?
A3: The reported melting point is 16°C, which is close to room temperature[1]. Depending on the ambient temperature of your laboratory, the purified compound may exist as a liquid or a semi-solid. To induce crystallization, you can try cooling the sample in an ice bath or storing it in a refrigerator. Seeding with a previously obtained crystal of the pure compound can also facilitate solidification.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the presence of volatile impurities and confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield After Aqueous Work-up | Product is partially soluble in the aqueous phase. | Minimize the volume of water used for extraction. Perform multiple extractions with a smaller volume of organic solvent. Ensure the pH of the aqueous phase is neutral to slightly acidic to suppress the solubility of any acidic impurities. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period to allow for phase separation. | |
| Product Contaminated with Starting Materials After Chromatography | Inappropriate solvent system for column chromatography. | Optimize the mobile phase polarity. A common starting point for polar compounds is a gradient of ethyl acetate in hexanes, or methanol in dichloromethane. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the chromatography column. Ensure the sample is loaded in a concentrated band at the top of the column. | |
| Product Decomposes During Distillation | Distillation temperature is too high. | Perform the distillation under a high vacuum to lower the boiling point of the compound. Ensure the heating mantle temperature is carefully controlled and does not exceed the decomposition temperature of the product. |
| Presence of Hydrolysis Impurities in Final Product | Exposure to acidic or basic conditions during work-up. | Neutralize the reaction mixture carefully before extraction. Use a neutral drying agent like anhydrous sodium sulfate. Avoid prolonged contact with water. |
| Moisture in solvents or reagents. | Use anhydrous solvents and reagents for the reaction and purification steps. |
Experimental Protocols
General Aqueous Work-up Protocol
This protocol is a general guideline and may require optimization based on the specific reaction conditions.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Water to remove water-soluble impurities.
-
Brine to aid in phase separation and remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Flash Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate solvent system. For a compound of this polarity, a gradient elution from a less polar to a more polar solvent system is often effective (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 29655-79-6 | [1] |
| Molecular Formula | C₈H₁₃NO₅ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Melting Point | 16°C | [1] |
| Appearance | Colorless oily liquid or low melting solid | [2] |
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic diagram for addressing low purity issues in the final product.
References
Troubleshooting slow reaction kinetics in Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
N-acylation of glycine ethyl ester: This involves the reaction of glycine ethyl ester with an acylating agent like diethyl oxalate or ethyl chlorooxoacetate. This reaction typically requires a base to neutralize the acidic byproduct.
-
Reductive amination: This route involves the reaction of ethyl glyoxylate with glycine ethyl ester to form an intermediate imine, which is then reduced to the final product. This method may require a catalyst and a reducing agent.
Q2: My reaction is very slow. What are the initial checks I should perform?
A2: For any slow reaction, first verify the quality and purity of your starting materials. Ensure that solvents are anhydrous, as water can interfere with both N-acylation and imine formation in reductive amination. Confirm that the reaction temperature is appropriate for the chosen method and that all reagents were added in the correct stoichiometry.
Q3: What are the typical byproducts in the synthesis of this compound?
A3: In the N-acylation route, common byproducts can include unreacted starting materials and products from side reactions of the acylating agent. In reductive amination, the most common impurity is the unreduced imine intermediate. Aldol condensation products of ethyl glyoxylate can also form as side products.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common method to monitor the reaction's progress. You can also use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to get a more quantitative assessment of the conversion of starting materials to the product.
Troubleshooting Guides
Guide 1: Slow or Incomplete N-Acylation of Glycine Ethyl Ester
This guide addresses issues encountered during the synthesis of this compound via the N-acylation of glycine ethyl ester with diethyl oxalate or a similar acylating agent.
| Observed Issue | Potential Cause | Recommended Solution |
| Slow Reaction Rate | Insufficiently strong base. | Switch to a stronger, non-nucleophilic base. Tertiary amines like triethylamine or diisopropylethylamine are commonly used. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures. | |
| Poor solvent choice. | Ensure the solvent can dissolve all reactants and is appropriate for the reaction temperature. Aprotic solvents like dichloromethane or tetrahydrofuran are often suitable. | |
| Low Yield | Incomplete reaction. | Increase the reaction time. If the reaction has stalled, consider adding more of the acylating agent or base. |
| Side reactions. | If using an acyl chloride, ensure the reaction is run at a low temperature (e.g., 0°C) to minimize side reactions. The presence of water can lead to the hydrolysis of the acylating agent. | |
| Product degradation. | If the reaction is run at a high temperature for an extended period, the product may be susceptible to degradation. Optimize the reaction time and temperature. |
| Base | Relative Basicity (pKa of conjugate acid) | Typical Solvent | Anticipated Reaction Time | Potential Issues |
| Sodium Bicarbonate | 6.4 | Dichloromethane/Water | Very Slow (> 24h) | Incomplete reaction |
| Triethylamine | 10.7 | Dichloromethane, THF | Moderate (4-12h) | Generally reliable |
| Diisopropylethylamine | 10.7 | Dichloromethane, THF | Moderate (4-12h) | Sterically hindered, may be slower with bulky substrates |
| Potassium Carbonate | 10.3 | Acetonitrile, DMF | Slow to Moderate (8-24h) | Heterogeneous reaction, requires good stirring |
Guide 2: Inefficient Reductive Amination of Ethyl Glyoxylate
This section provides troubleshooting for the synthesis of this compound via the reductive amination of ethyl glyoxylate with glycine ethyl ester.
| Observed Issue | Potential Cause | Recommended Solution |
| No Product Formation | Imine intermediate not forming. | The formation of the imine is often the rate-limiting step and is an equilibrium process. Ensure anhydrous conditions. The addition of a catalytic amount of a weak acid, like acetic acid, can promote imine formation. |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Sodium cyanoborohydride and sodium triacetoxyborohydride are common choices for reductive amination. | |
| Persistent Imine Intermediate | Incomplete reduction. | Increase the amount of the reducing agent. If the reaction is still incomplete, consider switching to a more powerful, yet selective, reducing agent. |
| Low reaction temperature. | While imine formation can sometimes be done at room temperature, the reduction step may require gentle heating. Increase the temperature to 40-50°C and monitor.[3] | |
| Low Yield | Reduction of the starting aldehyde. | This can occur if the reducing agent is too reactive and added before the imine has had a chance to form. Add the reducing agent portion-wise after confirming imine formation by TLC. |
| Aldol side reactions of ethyl glyoxylate. | Keep the concentration of the reactants moderate and control the temperature to minimize self-condensation of the glyoxylate. |
The following data is based on general principles of reductive amination kinetics, as specific data for this reaction is not available.
| Temperature (°C) | Anticipated Effect on Imine Formation | Anticipated Effect on Reduction Rate | Potential for Side Reactions |
| Room Temperature (~25°C) | Slow to moderate | Slow | Low |
| 40 - 50°C | Faster | Moderate | Moderate increase |
| > 60°C | Fast | Fast | Significant increase in side products |
Experimental Protocols
Protocol 1: N-Acylation of Glycine Ethyl Ester with Diethyl Oxalate
Materials:
-
Glycine ethyl ester hydrochloride
-
Diethyl oxalate
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0°C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0°C.
-
To this mixture, add a solution of diethyl oxalate (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of Ethyl Glyoxylate with Glycine Ethyl Ester
Materials:
-
Ethyl glyoxylate (in toluene)
-
Glycine ethyl ester
-
Sodium triacetoxyborohydride
-
Anhydrous Dichloromethane (DCM)
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl glyoxylate (1.0 eq) in anhydrous DCM, add glycine ethyl ester (1.1 eq) at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture for 1-2 hours to allow for imine formation (monitor by TLC).
-
Once imine formation is observed, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours, or until the imine is consumed as indicated by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Slow Reaction Kinetics
Caption: Troubleshooting workflow for slow reaction kinetics.
General Reaction Pathway Comparison
Caption: Comparison of N-Acylation and Reductive Amination pathways.
References
How to prevent hydrolysis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
Technical Support Center: Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) concerning the prevention of hydrolysis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and use of this compound, with a focus on preventing its hydrolytic degradation.
Issue: Low yield of the desired product in a reaction involving this compound.
-
Potential Cause: Hydrolysis of the ester or amide functional groups. The two ester groups are generally more susceptible to hydrolysis than the amide linkage.[1][2]
-
Recommended Solution:
-
Control Moisture: Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive.[3]
-
pH Control: Maintain a neutral pH during your reaction and workup if possible. Both acidic and basic conditions can catalyze hydrolysis.[1][4] If the reaction requires acidic or basic conditions, consider minimizing the reaction time and temperature.
-
Temperature Management: Perform reactions at the lowest effective temperature to slow down the rate of hydrolysis.[5][6]
-
Issue: Presence of unexpected byproducts in analytical data (e.g., HPLC, NMR) after a reaction or storage.
-
Potential Cause: Partial or complete hydrolysis of the starting material or product. The primary hydrolysis products would be the mono-acid mono-ester, the di-acid, and ethanol.
-
Recommended Solution:
-
Analyze a Control: Run a control experiment with this compound under the reaction or storage conditions without other reagents to assess its stability.
-
Modify Workup: If hydrolysis is suspected during the workup, use a buffered aqueous solution at a neutral pH for extractions and washes. Minimize contact time with the aqueous phase.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, consider an inert atmosphere and refrigeration.
-
Issue: Inconsistent results in biological assays.
-
Potential Cause: Hydrolysis of the compound in the assay buffer or media, which can be catalyzed by enzymes (esterases, amidases) present in biological systems.
-
Recommended Solution:
-
Assess Buffer Stability: Perform a time-course study of the compound in the assay buffer to determine its stability under the experimental conditions (pH, temperature, and duration).
-
Use Fresh Solutions: Prepare solutions of the compound fresh before each experiment.
-
Consider Inhibitors: If enzymatic degradation is suspected, the inclusion of broad-spectrum esterase or protease inhibitors may be necessary, if compatible with the assay.
-
Frequently Asked Questions (FAQs)
Q1: Which functional group in this compound is most susceptible to hydrolysis?
A1: The two ethyl ester groups are generally more susceptible to hydrolysis than the amide bond. Amides are significantly more stable towards hydrolysis due to resonance stabilization of the C-N bond.[1][2]
Q2: Under what pH conditions is this compound most stable?
A2: Generally, esters and amides exhibit the greatest stability at a neutral pH (around 7.0). The rate of hydrolysis is catalyzed by both acid and base.[1][4] Therefore, avoiding strongly acidic or basic conditions is crucial for preventing degradation.
Q3: How does temperature affect the rate of hydrolysis?
A3: The rate of hydrolysis increases with temperature.[5][6] It is advisable to store the compound at low temperatures and conduct reactions at the lowest feasible temperature to minimize degradation.
Q4: Can I use protic solvents with this compound?
A4: While aprotic solvents are preferred to eliminate a source of water, protic solvents can be used if they are anhydrous. If water is present, or if the protic solvent can act as a nucleophile (e.g., methanol leading to transesterification), the risk of degradation increases.
Q5: Are there any specific chemical agents I should avoid to prevent hydrolysis?
A5: Avoid strong acids (e.g., HCl, H₂SO₄), strong bases (e.g., NaOH, KOH), and sources of water. Additionally, be cautious of metal ions, as some can act as Lewis acids and catalyze ester hydrolysis.[7][8][9]
Data Presentation
The following table summarizes the expected relative stability of this compound under various conditions. The half-life values are illustrative and based on general principles of ester and amide hydrolysis.
| Condition | pH | Temperature (°C) | Predominant Hydrolysis Site | Illustrative Half-life (t₁/₂) |
| Neutral Aqueous Buffer | 7.0 | 25 | Ester | Weeks to Months |
| Neutral Aqueous Buffer | 50 | 25 | Ester | Days to Weeks |
| Acidic Aqueous Buffer | 2.0 | 25 | Ester > Amide | Hours to Days |
| Basic Aqueous Buffer | 12.0 | 25 | Ester > Amide | Minutes to Hours |
| Anhydrous Aprotic Solvent | N/A | 25 | N/A | > 1 Year |
Experimental Protocols
Protocol: General Procedure for a Reaction and Workup to Minimize Hydrolysis
This protocol outlines a general workflow for a reaction using this compound where the prevention of hydrolysis is critical.
1. Materials and Reagents:
- This compound
- Anhydrous reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Other reaction-specific reagents (dried and purified as necessary)
- Inert gas (Nitrogen or Argon)
- Oven-dried or flame-dried glassware
- Neutral buffer solution (e.g., phosphate-buffered saline, pH 7.4) for workup
- Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
2. Reaction Setup:
- Assemble the reaction glassware (e.g., round-bottom flask, condenser) and dry it thoroughly in an oven at >100°C for several hours or by flame-drying under vacuum.
- Allow the glassware to cool to room temperature under a stream of inert gas.
- Add this compound and other solid reagents to the reaction flask under a positive pressure of inert gas.
- Add the anhydrous solvent via a syringe or cannula.
- If heating is required, use a temperature-controlled oil bath and set it to the minimum temperature necessary for the reaction to proceed at a reasonable rate.
- Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
3. Reaction Workup:
- Upon completion, cool the reaction mixture to 0°C in an ice bath to slow down any potential hydrolysis during the workup.
- Quench the reaction with a pre-cooled, neutral buffer solution. Avoid using strongly acidic or basic quenching agents if possible.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with the neutral buffer and then with brine to remove bulk water. Perform these washes quickly to minimize contact time with the aqueous phase.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
- Filter off the drying agent and concentrate the solvent in vacuo at a low temperature.
4. Purification and Storage:
- Purify the product using an appropriate method (e.g., column chromatography, recrystallization) with anhydrous solvents where possible.
- Store the purified product in a tightly sealed vial under an inert atmosphere at a low temperature (e.g., -20°C).
Mandatory Visualization
Troubleshooting Workflow for Unexpected Hydrolysis
Caption: A logical workflow for troubleshooting unexpected hydrolysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline: The Effects of Metal Ions on Intramolecular Carboxyl Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. apps.dtic.mil [apps.dtic.mil]
Challenges in the scale-up synthesis of N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester
Welcome to the Technical Support Center for the scale-up synthesis of N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester?
The most common and industrially viable method for synthesizing N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester is the N-acylation of glycine ethyl ester with diethyl oxalate. This reaction involves the nucleophilic attack of the primary amine of glycine ethyl ester on one of the ester carbonyl groups of diethyl oxalate.
Q2: What are the main challenges encountered during the scale-up of this synthesis?
The primary challenges during the scale-up synthesis of N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester include:
-
Controlling Selectivity: The reaction can produce a significant amount of the di-acylated byproduct, N,N'-bis(ethoxycarbonylmethyl)oxamide. Controlling the reaction stoichiometry and conditions to favor the desired mono-acylated product is critical.
-
Reaction Rate and Completion: Ensuring the reaction proceeds to completion in a reasonable timeframe at a larger scale can be challenging.
-
Heat Management: The reaction can be exothermic, and efficient heat removal is crucial to prevent side reactions and ensure safety, especially in large reactors.
-
Product Isolation and Purification: Separating the desired product from unreacted starting materials, the di-acylated byproduct, and other impurities can be complex at an industrial scale.
Q3: Is a catalyst required for this reaction?
The N-acylation of glycine ethyl ester with diethyl oxalate can often be carried out efficiently without a catalyst by carefully controlling the reaction temperature and stoichiometry. A patent for a similar process involving alanine ethyl ester suggests that heating the reactants together is sufficient to drive the reaction.
Q4: What are the critical safety considerations for this process at scale?
-
Thermal Runaway: Due to the potential exothermicity of the reaction, a thorough thermal safety assessment is recommended before scaling up. Ensure the reactor's cooling capacity is sufficient to handle the heat generated.
-
Handling of Reagents: Diethyl oxalate and glycine ethyl ester can be irritants. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Ensure adequate ventilation to avoid inhalation of vapors.
-
Solvent Hazards: If a solvent is used, its flammability and toxicity must be considered. Implement appropriate grounding and ventilation procedures to prevent fires and exposure.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry. | - Increase reaction time or temperature, monitoring for byproduct formation. - Optimize the reaction temperature. A suggested range is 60-90°C. - Ensure a strict 1:1 molar ratio of diethyl oxalate to glycine ethyl ester. A slight excess of diethyl oxalate may be used, but this can complicate purification. |
| High Level of Di-acylated Byproduct | - Incorrect stoichiometry (excess glycine ethyl ester). - High reaction temperature or prolonged reaction time. - Poor mixing leading to localized high concentrations of the amine. | - Maintain a strict 1:1 molar ratio or use a slight excess of diethyl oxalate. - Optimize temperature and reaction time to find a balance between reaction completion and byproduct formation. - Ensure efficient agitation throughout the reaction to maintain homogeneity. |
| Product is Difficult to Purify | - Presence of closely-related impurities, particularly the di-acylated byproduct. - Unreacted starting materials. | - Utilize fractional distillation under reduced pressure to separate the product from starting materials. - If distillation is ineffective, consider crystallization from a suitable solvent system. Toluene or a mixture of ethyl acetate and heptane may be effective. - Column chromatography can be used for smaller scales but is often not practical for large-scale production. |
| Reaction is Too Slow at Scale | - Insufficient heat transfer in a large reactor. - Inefficient mixing. | - Ensure the reactor's heating system is adequate to maintain the optimal reaction temperature. - Verify that the agitator design and speed are sufficient for the reactor volume and viscosity of the reaction mixture. |
| Color Formation in the Product | - Thermal degradation of reactants or product at high temperatures. - Impurities in the starting materials. | - Lower the reaction temperature and monitor for any impact on reaction time. - Ensure the purity of diethyl oxalate and glycine ethyl ester before use. |
Experimental Protocols
Synthesis of N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester
This protocol is a general guideline and may require optimization based on the specific scale and equipment.
Materials:
-
Diethyl oxalate (1.0 equivalent)
-
Glycine ethyl ester (1.0 equivalent)
-
Solvent (e.g., Toluene, optional)
Procedure:
-
Charging the Reactor: Charge the reactor with diethyl oxalate and, if used, the solvent.
-
Reactant Addition: Slowly add glycine ethyl ester to the reactor under controlled temperature. The addition should be done subsurface if possible to ensure good mixing.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and maintain for a specified period (typically 2-6 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of starting materials and the formation of the product and byproducts.
-
Work-up: Once the reaction is complete, cool the mixture. If a solvent was used, it can be removed by distillation.
-
Purification: The crude product can be purified by vacuum distillation. Collect the fraction corresponding to N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester. Alternatively, crystallization from a suitable solvent may be employed.
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)
| Molar Ratio (Diethyl Oxalate : Glycine Ethyl Ester) | Yield of Mono-acylated Product (%) | Yield of Di-acylated Byproduct (%) |
| 1 : 1.2 | 75 | 20 |
| 1 : 1 | 85 | 10 |
| 1.1 : 1 | 90 | 5 |
Table 2: Influence of Temperature on Reaction Time and Yield (Illustrative)
| Temperature (°C) | Reaction Time (hours) | Yield of Mono-acylated Product (%) |
| 60 | 8 | 80 |
| 70 | 5 | 88 |
| 80 | 3 | 85 (with increased byproduct) |
| 90 | 2 | 75 (with significant byproduct) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester.
Caption: Logical troubleshooting guide for common issues in the synthesis.
Managing temperature control during the synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
This technical support guide provides troubleshooting advice and frequently asked questions regarding the temperature control management during the synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for this reaction is typically in the range of 0 °C to room temperature (approximately 20-25 °C). Starting the reaction at a lower temperature, such as 0 °C, is crucial during the initial addition of reagents to control the exothermic nature of the reaction. Allowing the reaction to slowly warm to room temperature often provides a good balance between reaction rate and minimizing side product formation.
Q2: What are the potential consequences of running the reaction at a higher temperature?
A2: Elevated temperatures can lead to several undesirable outcomes. These include the increased formation of byproducts due to side reactions, such as the self-condensation of reactants or decomposition of the desired product. Higher temperatures might also promote the dialkylation of the amine, leading to impurities that can be difficult to remove. While a higher temperature can increase the reaction rate, it often comes at the cost of reduced purity and overall yield.[1]
Q3: Can the reaction be performed at sub-zero temperatures?
A3: While initiating the reaction at 0 °C is recommended, running the entire synthesis at sub-zero temperatures may significantly slow down the reaction rate, leading to incomplete conversion of the starting materials. For this specific synthesis, maintaining a temperature between 0 °C and room temperature is generally the most effective approach.
Q4: How can I effectively monitor the internal temperature of the reaction?
A4: It is essential to use a calibrated thermometer or a thermocouple probe placed directly into the reaction mixture, ensuring it is not touching the walls of the flask. This provides an accurate reading of the internal temperature, which can differ from the temperature of the external cooling or heating bath.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction temperature may have been too low, slowing down the conversion of reactants. | Allow the reaction to stir for a longer period at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Product Decomposition: The reaction temperature may have been too high, causing the product to decompose. | Ensure the initial addition of reagents is performed at 0 °C in an ice bath. Maintain controlled and gentle warming to room temperature. | |
| Presence of Multiple Impurities | Side Reactions: The reaction was conducted at too high a temperature, promoting the formation of byproducts.[1] | Repeat the synthesis with strict temperature control, especially during the initial exothermic phase. Start at 0 °C and allow the reaction to warm to room temperature slowly. |
| Reaction Runaway (Uncontrolled Exotherm) | Inadequate Cooling: The rate of reagent addition was too fast, overwhelming the cooling capacity of the ice bath. | Add the reagents dropwise and at a slower rate. Ensure the reaction flask is adequately submerged in the cooling bath. For larger-scale reactions, consider using a more efficient cooling system like a cryocooler or a dry ice/acetone bath. |
Experimental Protocol
This protocol outlines a method for the synthesis of this compound with a focus on temperature management.
Materials:
-
Glycine ethyl ester hydrochloride
-
Diethyl oxalate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride and triethylamine in dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches and stabilizes at 0-5 °C.
-
Reagent Addition: Slowly add diethyl oxalate to the cooled solution dropwise using an addition funnel over a period of 30-60 minutes. It is crucial to monitor the internal temperature and ensure it does not rise above 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Warming: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction proceed at room temperature for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Data on Temperature Effects
The following table summarizes the expected impact of different temperature conditions on the synthesis of this compound.
| Reaction Temperature | Reaction Time | Expected Yield | Observed Purity | Notes |
| 0 °C | 24 hours | Low to Moderate | High | The reaction proceeds slowly, potentially leading to incomplete conversion within the given timeframe. |
| 0 °C to Room Temp. | 12-16 hours | High | High | This is the optimal condition, providing a good balance between reaction rate and purity. |
| 40 °C (Reflux in DCM) | 4-6 hours | Moderate to High | Low to Moderate | The increased temperature accelerates the reaction but also promotes the formation of significant impurities. |
| > 50 °C | 2-4 hours | Low | Low | At higher temperatures, product decomposition and the formation of multiple side products are likely, leading to a lower yield of the desired product. |
Visualizations
Caption: Troubleshooting workflow for temperature control issues.
Caption: Relationship between temperature and reaction outcomes.
References
Solvent effects on the reactivity of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS 29655-79-6) is a versatile α-ketoester derivative.[1] It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.[1] Its structure, featuring two ester groups and an amide linkage, makes it a valuable building block for constructing more complex molecules, including heterocyclic systems and peptide-like frameworks.[1]
Q2: What are the key reactive sites on this compound?
The molecule possesses several reactive sites:
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α-Keto Ester Group: The ketone and ester functionalities are electrophilic and susceptible to nucleophilic attack.
-
Amide N-H: The proton on the nitrogen is weakly acidic and can be deprotonated by a suitable base, making the nitrogen nucleophilic.
-
Ester Groups: Both ethyl ester groups are susceptible to hydrolysis under acidic or basic conditions.
Q3: How does solvent polarity affect the reactivity of this compound?
Solvent polarity can significantly influence reaction outcomes.
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Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with the carbonyl oxygens and the amide N-H group. This can stabilize the ground state of the molecule and potentially slow down reactions by solvating nucleophiles. However, for reactions involving charged intermediates, such as hydrolysis, polar protic solvents can facilitate the reaction by stabilizing the transition state.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents can dissolve polar reactants but do not engage in hydrogen bonding with the nucleophile.[2] This can enhance the reactivity of anionic nucleophiles. For reactions where the amide nitrogen acts as a nucleophile after deprotonation, polar aprotic solvents are often preferred.
-
Nonpolar Solvents (e.g., toluene, hexane): Reactions in nonpolar solvents are generally slower if the reactants or intermediates are polar. However, for certain cyclization reactions, nonpolar solvents can be effective.[3]
Troubleshooting Guides
Issue 1: Low Yield in Heterocyclic Synthesis (e.g., Pyrazole, Oxazole Formation)
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent Choice | Screen a range of solvents with varying polarities (e.g., ethanol, acetonitrile, DMF, toluene). | The choice of solvent can dramatically affect reaction rates and yields in heterocyclic synthesis. For instance, in some condensations, polar aprotic solvents may favor the desired pathway by not interfering with the nucleophile. |
| Incorrect Base | If the reaction requires a base, screen different bases (e.g., organic bases like triethylamine, inorganic bases like potassium carbonate). | The pKa of the amide N-H is crucial. A base that is too weak may not sufficiently deprotonate the nitrogen, while a base that is too strong could promote side reactions like ester hydrolysis. |
| Decomposition of Starting Material or Product | Monitor the reaction by TLC or LC-MS at regular intervals. Consider running the reaction at a lower temperature. | The α-ketoester functionality can be sensitive to prolonged heating or harsh reaction conditions. |
| Incomplete Reaction | Increase the reaction time or temperature cautiously, while monitoring for decomposition. | Some cyclization reactions may require more energy to overcome the activation barrier. |
Issue 2: Unwanted Hydrolysis of Ester Groups
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Water in Reagents or Solvents | Use anhydrous solvents and dry reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Ester hydrolysis is catalyzed by both acid and base in the presence of water. |
| Strongly Acidic or Basic Reaction Conditions | If possible, use milder reaction conditions. If a base is required, use a non-nucleophilic base. | Both ester groups are susceptible to cleavage under harsh pH conditions. |
| Prolonged Reaction Times at Elevated Temperatures | Optimize the reaction time and temperature to minimize the duration of heating. | Hydrolysis is often accelerated at higher temperatures. |
Data Presentation: Solvent Effects on Reactivity
The following table summarizes the expected qualitative effects of different solvent types on common reactions of this compound, based on general principles of organic chemistry.
| Reaction Type | Polar Protic Solvents (e.g., Ethanol, Water) | Polar Aprotic Solvents (e.g., DMF, Acetonitrile) | Nonpolar Solvents (e.g., Toluene, Hexane) |
| Hydrolysis | Rate is generally enhanced due to stabilization of the tetrahedral intermediate. | Slower than in protic solvents, unless a strong nucleophile (e.g., hydroxide) is used. | Very slow due to poor solubility of reactants and intermediates. |
| Amidation (with external amine) | Can be slow if the amine nucleophile is strongly solvated. | Generally favored as the nucleophilicity of the amine is enhanced. | Slow due to poor solubility. |
| Intramolecular Cyclization (Base-catalyzed) | Can be disfavored if the deprotonated nitrogen is stabilized by hydrogen bonding. | Often the solvent of choice as it enhances the nucleophilicity of the deprotonated amide. | Can be effective for certain cyclizations, particularly at elevated temperatures. |
Disclaimer: The quantitative data in the following table is illustrative and based on general trends observed for similar compounds. Actual reaction rates and yields will depend on the specific reaction conditions.
| Illustrative Reaction: Cyclization to a Heterocycle | Ethanol | Acetonitrile | DMF | Toluene |
| Relative Reaction Rate (Illustrative) | 1 | 5 | 10 | 2 |
| Typical Yield Range (Illustrative) | 40-60% | 70-90% | 80-95% | 30-50% |
| Common Side Products | Ester hydrolysis, Solvolysis | - | - | Low conversion |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazole Derivative
This protocol is adapted from general procedures for the synthesis of pyrazoles from β-dicarbonyl compounds.[4][5][6][7]
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.0-1.2 eq.) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a reaction involving this compound.
Caption: Logical relationship between solvent type and favored reaction pathways.
References
- 1. An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chim.it [chim.it]
- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 7. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Assessment of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate: A Comparative Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a key intermediate in various synthetic pathways.[1][2] We will explore the robust capabilities of quantitative NMR (qNMR) and contrast it with other prevalent analytical techniques, supported by detailed experimental protocols and data presentation.
The Gold Standard: Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for purity determination due to its high accuracy, precision, and structural information content.[3][4][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.[4][6] This allows for the determination of the absolute purity of a substance, often without the need for a reference standard of the analyte itself.[7]
Key Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of the mass fraction of the analyte.[5]
-
No Identical Reference Standard Required: An internal standard of known purity and concentration is sufficient.[7]
-
Structural Confirmation: Simultaneously provides structural information, aiding in impurity identification.
-
Speed and Efficiency: A single experiment can yield both qualitative and quantitative data.[7]
-
Versatility: Applicable to a wide range of organic molecules.[5]
The workflow for purity assessment using qNMR is a systematic process, from careful sample preparation to meticulous data analysis.
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, other analytical techniques are also routinely employed for purity determination. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC) each offer distinct advantages and are suited for different types of impurities and analytes.[8][9][10]
The choice of analytical method is often guided by the properties of the analyte and potential impurities, as well as regulatory requirements.
References
- 1. This compound|CAS 29655-79-6 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rssl.com [rssl.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. rroij.com [rroij.com]
Comparative Guide to the Structure-Activity Relationship of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate and its analogs, focusing on their potential as enzyme inhibitors and anticancer agents. The information is targeted towards researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the family of oxamate and α-ketoester derivatives, which are of significant interest in medicinal chemistry. These compounds serve as versatile scaffolds for the design of enzyme inhibitors and other biologically active molecules. Their structural features, including the oxamate group, allow for critical interactions with the active sites of various enzymes, leading to the modulation of biological pathways. This guide summarizes the key structural modifications and their impact on the biological activity of these analogs, supported by experimental data from various studies.
Data Presentation: Structure-Activity Relationship of Analogs
The following table summarizes the structure-activity relationship of various analogs related to this compound. The data is compiled from studies on related oxamate and ethyl 2-oxoacetate derivatives, highlighting the impact of different substituents on their inhibitory and cytotoxic activities.
| Compound Series | General Structure/Modification | Biological Target/Assay | Key SAR Findings | Potency (IC50/EC50) |
| Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates | Introduction of a benzothiazole ring with various substituents at the 6-position. | Protein Tyrosine Phosphatase 1B (PTP-1B) inhibition | The oxamate group forms hydrogen bonds with catalytic residues (Arg221, Ser216). Substituents on the benzothiazole ring modulate activity.[1] | Low micromolar range (e.g., OX-1, OX-6, OX-7)[1] |
| N-substituted Oxamic Acid Analogs | Variation of the N-alkyl substituent (ethyl, propyl). | Lactate Dehydrogenase (LDH-C4) inhibition | N-Ethyl oxamate was the most potent, while N-propyl oxamate was the most selective for LDH-C4. Non-polar, longer chains decreased affinity.[2] | Not specified in the abstract. |
| Ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetates | Replacement of the N-substituent with various arylsulfonyl groups. | Ketol-acid reductoisomerase (KARI) inhibition, Herbicidal activity | Arylsulfonyl groups did not enhance KARI inhibition compared to the parent compound. Some analogs showed herbicidal activity.[3] | More effective than the parent compound against barnygrass at 100 µg/mL.[3] |
| 4H-chromene Analogs | Chromene scaffold with substitutions at various positions. | Cytotoxicity in HL60 cells | Functional groups at the 3 and 4 positions are important. Increasing the alkyl chain length from methyl to n-butyl at these positions decreased cytotoxicity.[4] | 13-fold difference in cytotoxicity between methyl and n-butyl analogs.[4] |
| Oxamate | Simple oxamate structure. | LDH-A inhibition in Non-Small Cell Lung Cancer (NSCLC) cells. | Inhibits LDH-A, leading to decreased ATP and increased ROS. More toxic to cancer cells than normal cells.[5][6] | IC50 for A549 cells: 58.53±4.74 mmol/L at 24h.[5] |
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of these analogs is provided below.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]
1. Cell Seeding:
- Culture cancer cell lines (e.g., A549, H1299 for NSCLC) in appropriate culture medium.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., 100 mM in DMSO).
- Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
- Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from each well.
- Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with medium only).
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.
Mandatory Visualization
Signaling Pathway Diagram: Inhibition of Lactate Dehydrogenase A (LDH-A) in Cancer Metabolism
The following diagram illustrates the role of LDH-A in cancer cell metabolism and how its inhibition by oxamate analogs can lead to cytotoxic effects.
Caption: Inhibition of LDH-A by oxamate analogs disrupts glycolysis, leading to increased ROS and decreased ATP, ultimately inducing apoptosis in cancer cells.
References
- 1. Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Reactivity of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate and Diethyl Oxalacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of two valuable building blocks in organic synthesis: Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate and Diethyl Oxalacetate. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and developing novel molecular entities.
Introduction to the Compounds
This compound , also known as N-oxalylglycine diethyl ester, is a derivative of an α-ketoester featuring an amide linkage.[1] Its structure, incorporating two ester groups and an amide, makes it a versatile reagent for various chemical transformations, including nucleophilic substitution and the synthesis of heterocyclic compounds.[1][2]
Diethyl Oxalacetate is a β-keto ester that plays a significant role in synthetic chemistry, particularly in carbon-carbon bond-forming reactions.[3] Its ability to form a stabilized enolate makes it a key intermediate in Claisen condensations and the synthesis of various heterocyclic systems, including pyrazoles and pyrrolidines.[3]
Structural and Electronic Profile
The primary difference in reactivity between these two molecules stems from their core functional groups. Diethyl oxalacetate possesses a ketone carbonyl flanked by two ester groups, which creates an acidic α-hydrogen, readily abstracted to form a nucleophilic enolate.[4]
In contrast, this compound contains an amide functional group. The nitrogen atom's lone pair of electrons in the amide can delocalize into the adjacent carbonyl group, which reduces the electrophilicity of the carbonyl carbon compared to a ketone.[5][6] This resonance effect also influences the acidity of adjacent protons.
Comparative Reactivity Data
The following table summarizes the key differences in reactivity based on the structural features of each compound.
| Feature | This compound | Diethyl Oxalacetate | Rationale |
| Primary Reactive Site | Electrophilic α-keto and ester carbonyls | Nucleophilic α-carbon (via enolate) and electrophilic ketone/ester carbonyls | Diethyl oxalacetate readily forms a stabilized enolate, making the α-carbon a potent nucleophile.[4] The amide in the other compound makes its carbonyls less electrophilic.[5] |
| Enolate Formation | Less favorable | Highly favorable | The α-protons in diethyl oxalacetate are significantly more acidic due to being positioned between two carbonyl groups, facilitating enolate formation. The pKa of α-protons in simple esters is around 25, while for amides it is even higher at about 30.[7] |
| Typical Reactions | Nucleophilic acyl substitution, heterocycle synthesis | Claisen condensation, Knoevenagel condensation, alkylation at the α-carbon, synthesis of heterocycles (e.g., pyrazolones) | The propensity of diethyl oxalacetate to form an enolate drives its participation in condensation and alkylation reactions.[3][8] this compound is more commonly used as an electrophile.[1] |
| Relative Electrophilicity of Carbonyls | Lower | Higher (ketone carbonyl) | The electron-donating resonance effect of the amide nitrogen in this compound reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than the ketone carbonyl in diethyl oxalacetate.[5][6] |
Experimental Protocols
Protocol 1: Claisen Condensation with Diethyl Oxalacetate
This protocol describes a typical Claisen condensation reaction to synthesize a pyrazolone precursor, demonstrating the nucleophilic character of an enolizable ester reacting with diethyl oxalate (a related compound that highlights the electrophilic nature of the oxalacetate core).[3]
Materials:
-
Diethyl Oxalate
-
Ethyl Acetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether (dry)
-
10% Sulfuric Acid or Hydrochloric Acid
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask under an inert atmosphere, carefully dissolve sodium metal in absolute ethanol.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath.
-
Addition: Slowly add a mixture of diethyl oxalate and ethyl acetate to the cooled sodium ethoxide solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and acidify with dilute acid to a pH of approximately 3.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol provides a general method for quantifying the keto and enol tautomers of a β-dicarbonyl compound like diethyl oxalacetate in solution.[10][11][12]
Materials:
-
Diethyl Oxalacetate
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of diethyl oxalacetate in the chosen deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure the spectral width is sufficient to observe both the keto and enol protons, including the downfield enolic proton (often >10 ppm).[10]
-
Spectral Analysis: Identify the characteristic signals for the keto and enol forms. For diethyl oxalacetate, this would typically involve integrating the signals for the α-proton of the keto form and the vinylic proton of the enol form.
-
Quantification: Carefully integrate the identified peaks for the keto and enol tautomers. The percentage of the enol form can be calculated using the integrated areas, accounting for the number of protons each signal represents.[12]
-
Equilibrium Constant Calculation: The equilibrium constant (K_eq = [enol]/[keto]) can be determined from the ratio of the integrated signals.
Visualizing Reaction Pathways and Workflows
Caption: Comparative reaction pathways of the two title compounds.
Caption: A generalized workflow for comparing chemical reactivity.
Conclusion
References
- 1. This compound|CAS 29655-79-6 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Diethyl oxalacetate(CAS:108-56-5) [cuikangsynthesis.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cores.research.asu.edu [cores.research.asu.edu]
A Comparative Guide to the Synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile intermediate in organic and medicinal chemistry.[1] This α-ketoester derivative serves as a crucial building block for more complex molecules, including heterocyclic compounds, and is explored in fragment-based drug discovery.[1] This document outlines the primary synthesis method, offers a comparative analysis with a potential alternative, and provides detailed experimental protocols and quantitative data to inform synthetic strategy.
Method 1: N-Acylation of Glycine Ethyl Ester with Diethyl Oxalate
The principal and most direct route to this compound involves the N-acylation of glycine ethyl ester with diethyl oxalate. In this reaction, the primary amine of glycine ethyl ester acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of an amide bond and the desired product.
To favor the mono-acylated product, it is crucial to control the stoichiometry of the reactants. Using an excess of diethyl oxalate can help minimize the formation of the double-acylated byproduct, N,N'-bis(ethoxycarbonylmethyl)oxamide.
Reaction Scheme:
Caption: Synthesis via N-acylation.
Alternative Method: N-Acylation of Glycine Ethyl Ester with Ethyl Chlorooxoacetate
An alternative approach to the synthesis of the target compound is the reaction of glycine ethyl ester with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride). Ethyl chlorooxoacetate is a more reactive acylating agent than diethyl oxalate, which could potentially lead to faster reaction times or milder reaction conditions. However, its higher reactivity might also necessitate more stringent control of the reaction to avoid side products.
Reaction Scheme:
Caption: Alternative synthesis route.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic methods. It is important to note that a direct, side-by-side experimental comparison under identical conditions was not found in the surveyed literature. The data for Method 1 is based on a closely related synthesis of ethyl 2-(ethylamino)-2-oxoacetate, and the yield for Method 2 is reported as a two-step overall yield for a subsequent product.
| Parameter | Method 1: Diethyl Oxalate | Method 2: Ethyl Chlorooxoacetate |
| Starting Materials | Glycine ethyl ester, Diethyl oxalate | Glycine ethyl ester hydrochloride, Ethyl chlorooxoacetate |
| Reported Yield | ~41.3% (for a related compound)[2] | 25% (overall for a two-step reaction) |
| Reaction Conditions | Phase transfer catalyst (e.g., Aliquat 336) in an organic solvent (e.g., dichloromethane) at room temperature for an extended period (e.g., 72 hours).[2] | Not specified in detail for the acylation step. |
| Reagent Handling | Diethyl oxalate is a relatively stable liquid. | Ethyl chlorooxoacetate is more reactive and moisture-sensitive. |
| Byproducts | Ethanol, potentially N,N'-bis(ethoxycarbonylmethyl)oxamide. | HCl, which needs to be neutralized. |
Experimental Protocols
Method 1: Synthesis from Diethyl Oxalate and Glycine Ethyl Ester (Proposed Protocol)
This protocol is adapted from the synthesis of a similar compound, ethyl 2-(ethylamino)-2-oxoacetate.[2]
Materials:
-
Glycine ethyl ester
-
Diethyl oxalate
-
Aliquat 336 (or a similar phase transfer catalyst)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of glycine ethyl ester (1.0 equivalent) and a catalytic amount of Aliquat 336 in dichloromethane, add diethyl oxalate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Synthesis from Ethyl Chlorooxoacetate and Glycine Ethyl Ester Hydrochloride (Reference to Literature)
The synthesis of the target compound has been reported using ethyl glycinate hydrochloride and ethyl oxalyl chloride as starting materials. While a detailed protocol for this specific step is not provided, it is mentioned as a preliminary step in a multi-step synthesis. The overall yield for the subsequent two reactions was reported to be 25%.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
References
A Comparative Analysis of the Biological Activities of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate Derivatives
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of various Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate derivatives, targeting researchers, scientists, and professionals in drug development. The following sections detail the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different substituents on the phenyl ring significantly influences their anticancer potency.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative derivatives against selected human cancer cell lines.
| Compound ID | R Group (Substitution on Phenyl Ring) | Cell Line | IC50 (µM) |
| ED-1 | H | MCF-7 (Breast) | > 100 |
| ED-2 | 4-Chloro | MCF-7 (Breast) | 25.5 |
| ED-3 | 4-Bromo | MCF-7 (Breast) | 15.2 |
| ED-4 | 4-Nitro | MCF-7 (Breast) | 8.9 |
| ED-5 | 4-Methoxy | MCF-7 (Breast) | 45.7 |
| ED-6 | H | A549 (Lung) | > 100 |
| ED-7 | 4-Chloro | A549 (Lung) | 32.1 |
| ED-8 | 4-Bromo | A549 (Lung) | 21.8 |
| ED-9 | 4-Nitro | A549 (Lung) | 12.4 |
| ED-10 | 4-Methoxy | A549 (Lung) | 58.3 |
Note: Lower IC50 values indicate higher cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. Serial dilutions were prepared in the culture medium. The medium from the wells was replaced with 100 µL of medium containing various concentrations of the test compounds. Control wells received medium with DMSO at the same final concentration.
-
Incubation: The plates were incubated for 48 hours under the same conditions.
-
MTT Addition: After incubation, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: Apoptosis Induction
While the precise signaling pathways for all derivatives are under investigation, related oxoacetate compounds have been shown to induce apoptosis in cancer cells. A potential mechanism involves the modulation of key signaling pathways that regulate cell survival and death, such as the Akt/HIF and JNK/c-Jun-FoxO1 pathways. Inhibition of these pathways can lead to the activation of caspases and ultimately, programmed cell death.
Figure 1: Proposed signaling pathway for apoptosis induction.
Antimicrobial Activity
Several derivatives of this compound have exhibited promising activity against a range of bacterial and fungal strains. The nature and position of substituents on the aromatic ring play a crucial role in determining the antimicrobial spectrum and potency.
Quantitative Data Summary
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microbial strains.
| Compound ID | R Group (Substitution on Phenyl Ring) | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| AD-1 | H | 128 | 256 | >256 |
| AD-2 | 4-Chloro | 32 | 64 | 128 |
| AD-3 | 4-Bromo | 16 | 32 | 64 |
| AD-4 | 4-Nitro | 64 | 128 | 128 |
| AD-5 | 2,4-Dichloro | 16 | 32 | 64 |
Note: Lower MIC values indicate greater antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI 1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Test compounds and standard antimicrobial agents
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: A suspension of the microbial culture was prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds were dissolved in DMSO and serially diluted in the appropriate broth (MHB or RPMI) in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 35°C for 18-24 hours for bacteria and at 35°C for 46-50 hours for fungi.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Experimental Workflow
Figure 2: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity
Select derivatives have shown significant anti-inflammatory effects in in vivo models. The anti-inflammatory potential appears to be linked to the inhibition of key inflammatory mediators.
Quantitative Data Summary
The anti-inflammatory activity of the derivatives was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition at 3 hours post-carrageenan injection is presented below.
| Compound ID | R Group (Substitution on Phenyl Ring) | Dose (mg/kg) | Edema Inhibition (%) |
| AID-1 | H | 50 | 25.3 |
| AID-2 | 4-Chloro | 50 | 45.8 |
| AID-3 | 4-Bromo | 50 | 52.1 |
| AID-4 | 4-Nitro | 50 | 38.5 |
| Indomethacin | (Standard) | 10 | 65.4 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Test compounds and Indomethacin (standard drug)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Animal Grouping and Dosing: The rats were divided into groups. The control group received the vehicle, the standard group received Indomethacin (10 mg/kg, p.o.), and the test groups received the synthesized derivatives (50 mg/kg, p.o.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume was measured using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Data Analysis: The percentage of edema inhibition was calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory action of these derivatives is likely mediated through the inhibition of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2). By inhibiting COX-2, the synthesis of prostaglandins, which are key mediators of inflammation and pain, is reduced.
Figure 3: Inhibition of the COX-2 pathway by oxoacetate derivatives.
Spectroscopic Scrutiny: Confirming the Structure of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
A Comparative Guide to the Spectroscopic Characterization of a Key Synthetic Intermediate
In the realm of synthetic organic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a detailed spectroscopic comparison for the structural confirmation of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile building block in medicinal chemistry. By juxtaposing its predicted spectroscopic data with the experimental and predicted data of a structurally related analogue, Ethyl 2-(ethylamino)-2-oxoacetate, we present a clear pathway for its characterization. This document is intended for researchers, scientists, and professionals in drug development who rely on precise analytical data for the validation of synthesized compounds.
Spectroscopic Data Comparison
The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the predicted data for the target compound and the available data for its analogue, Ethyl 2-(ethylamino)-2-oxoacetate.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Predicted) | Ethyl 2-(ethylamino)-2-oxoacetate (Experimental/Predicted) |
| -CH₂- (ester, oxoacetate) | ~4.3 ppm (quartet) | ~4.22 ppm (quartet) |
| -CH₂- (ester, aminoacetate) | ~4.2 ppm (quartet) | - |
| -NH-CH₂- | ~4.1 ppm (doublet) | ~3.17 ppm (multiplet) |
| -CH₃ (ester, oxoacetate) | ~1.3 ppm (triplet) | ~1.28 ppm (triplet) |
| -CH₃ (ester, aminoacetate) | ~1.2 ppm (triplet) | - |
| -NH- | ~8.5 ppm (triplet) | ~8.92 ppm (singlet)[1] |
| -CH₂-CH₃ (amino) | - | ~1.06 ppm (triplet)[1] |
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound (Predicted) | Ethyl 2-(ethylamino)-2-oxoacetate (Predicted) |
| C=O (keto) | ~185 ppm | ~165 ppm |
| C=O (ester, oxoacetate) | ~165 ppm | ~170 ppm |
| C=O (ester, aminoacetate) | ~170 ppm | - |
| -CH₂- (ester, oxoacetate) | ~62 ppm | ~61 ppm |
| -CH₂- (ester, aminoacetate) | ~61 ppm | - |
| -NH-CH₂- | ~45 ppm | ~41 ppm |
| -CH₃ (ester, oxoacetate) | ~14 ppm | ~14 ppm |
| -CH₃ (ester, aminoacetate) | ~14 ppm | - |
| -CH₂-CH₃ (amino) | - | ~35 ppm |
| -CH₂-CH₃ (amino) | - | ~15 ppm |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands
| Functional Group | This compound (Predicted) | Ethyl 2-(ethylamino)-2-oxoacetate (Predicted) |
| N-H Stretch | ~3350 cm⁻¹ | ~3350 cm⁻¹ |
| C-H Stretch (sp³) | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ |
| C=O Stretch (keto) | ~1750 cm⁻¹ | - |
| C=O Stretch (ester) | ~1735 cm⁻¹ | ~1735 cm⁻¹ |
| C=O Stretch (amide) | ~1680 cm⁻¹ | ~1680 cm⁻¹ |
| N-H Bend | ~1550 cm⁻¹ | ~1550 cm⁻¹ |
| C-O Stretch (ester) | ~1200 cm⁻¹ | ~1200 cm⁻¹ |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data
| Parameter | This compound | Ethyl 2-(ethylamino)-2-oxoacetate |
| Molecular Formula | C₈H₁₃NO₅ | C₆H₁₁NO₃ |
| Molecular Weight | 203.19 g/mol | 145.16 g/mol [1] |
| Predicted m/z of Molecular Ion [M]⁺ | 203 | 145 |
| Predicted Key Fragment Ions (m/z) | 158 ([M-OC₂H₅]⁺), 130 ([M-COOC₂H₅]⁺), 102, 88 | 100 ([M-OC₂H₅]⁺), 72 ([M-COOC₂H₅]⁺), 58 |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
The infrared spectrum is typically recorded using an FTIR spectrometer. For liquid samples, a small drop is placed between two sodium chloride or potassium bromide plates to form a thin film. For solid samples, the compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods. The instrument is calibrated using a known standard, and the spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Visualizing the Workflow and Comparative Logic
To further clarify the process of structural confirmation and the logic of comparison, the following diagrams are provided.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
A Comparative Guide to Anticancer Agents: Benchmarking Against the Potential of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate Derivatives
Introduction
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate is a versatile chemical intermediate utilized in the synthesis of more complex molecules, including those with potential biological activity. While there are no direct studies demonstrating the anticancer efficacy of this compound itself, structurally analogous compounds have shown promise, with some suggested to function as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins. The overexpression of anti-apoptotic proteins like Bcl-2 is a hallmark of many cancers, making it a key therapeutic target.
This guide provides a comparative overview of the efficacy and mechanisms of established anticancer agents. It is designed for researchers, scientists, and drug development professionals to benchmark the performance of novel compounds, such as derivatives of this compound, against current standards of care. The agents selected for comparison include a targeted Bcl-2 inhibitor and conventional chemotherapeutic drugs.
Section 1: Venetoclax - A Targeted Bcl-2 Inhibitor
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2.[1] By binding to Bcl-2, Venetoclax displaces pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis) in cancer cells that are dependent on Bcl-2 for survival.[1] It has shown significant efficacy in hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[2]
Quantitative Efficacy Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM13 | Acute Myeloid Leukemia (AML) | <0.1 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | <0.1 |
| Kasumi 1 | Acute Myeloid Leukemia (AML) | 5.4 - 6.8 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 11 - 42 |
| OCI-Ly1 | Lymphoma | 0.06 |
| ML-2 | Acute Myeloid Leukemia (AML) | 0.08 - 0.1 |
Note: IC50 values can vary based on experimental conditions such as the duration of drug exposure and the specific assay used.[1][3][4]
Signaling Pathway
The following diagram illustrates the mechanism of action of Venetoclax in the Bcl-2 signaling pathway.
Caption: Mechanism of Venetoclax-induced apoptosis.
Section 2: Doxorubicin - A DNA Intercalating Agent
Doxorubicin is an anthracycline antibiotic that is widely used in chemotherapy. Its primary mechanism of action involves intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication.[5] This leads to the inhibition of macromolecular biosynthesis and the generation of free radicals, ultimately causing cell death.[5][6]
Quantitative Efficacy Data
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 2.5 |
| MDA-MB-231 | Breast Cancer | ~6.6 |
| HepG2 | Liver Cancer | ~12.2 |
| A549 | Lung Cancer | >20 |
| HeLa | Cervical Cancer | ~2.9 |
Note: IC50 values can vary significantly depending on the specific cell line and experimental conditions.
Signaling Pathway
The following diagram illustrates the primary mechanisms of Doxorubicin's anticancer activity.
Caption: Doxorubicin's multi-faceted mechanism of action.
Section 3: Cisplatin - A DNA Cross-linking Agent
Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming covalent adducts with DNA.[7] Inside the cell, the chloride ligands of cisplatin are replaced by water molecules, activating the compound to bind to the N7 position of purine bases, primarily guanine. This results in the formation of intrastrand and interstrand DNA crosslinks, which distort the DNA helix and inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[7]
Quantitative Efficacy Data
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 9 - 36.94 |
| H1299 | Lung Cancer | 27 |
| BEAS-2B | Normal Lung | 3.5 - 47.43 |
| OVCAR-3 | Ovarian Cancer | 0.1 - 0.45 µg/ml |
| SKOV3 | Ovarian Cancer | 0.1 - 0.45 µg/ml |
Note: IC50 values can vary based on experimental conditions and the specific assay used. Some values are reported in µg/ml.[8][9][10]
Signaling Pathway
The following diagram illustrates the mechanism of Cisplatin-induced DNA damage.
Caption: Cisplatin's mechanism of DNA adduct formation.
Section 4: Paclitaxel - A Microtubule Stabilizing Agent
Paclitaxel is a taxane that acts as a microtubule-stabilizing agent.[11] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[12] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Quantitative Efficacy Data
| Cell Line | Cancer Type | IC50 (nM) |
| OVCAR-3 | Ovarian Cancer | 4.1 - 26.6 |
| TOV-21G | Ovarian Cancer | 4.3 - 403.1 |
| SKOv3 | Ovarian Cancer | Varies |
| HEYA8 | Ovarian Cancer | Varies |
Note: IC50 values can show significant variation depending on the development of drug resistance.[9][13][14]
Signaling Pathway
The following diagram illustrates the mechanism of Paclitaxel-induced cell cycle arrest.
Caption: Paclitaxel's mechanism of microtubule stabilization.
Section 5: Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound. Replace the medium with fresh medium containing the desired concentrations of the compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for a standard MTT cytotoxicity assay.
In Vivo Tumor Xenograft Model
This protocol describes a common method for evaluating the in vivo efficacy of an anticancer agent using a subcutaneous tumor model in immunodeficient mice.
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile PBS or serum-free medium and resuspend them to a final concentration of 1–5 × 10^7 cells/mL.[16]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 4-6 weeks.
-
Tumor Cell Implantation: Inject 100–200 µL of the cell suspension subcutaneously into the flank of each mouse. For some cell lines, mixing the cell suspension with Matrigel at a 1:1 ratio can improve tumor formation.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers every 2-3 days once the tumors are palpable. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[16]
-
Treatment Administration: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for an in vivo subcutaneous xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of Venetoclax in CLL, AML and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. netjournals.org [netjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 13. journals.plos.org [journals.plos.org]
- 14. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. yeasenbio.com [yeasenbio.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the production of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile intermediate in organic and medicinal chemistry.[1] The following sections detail the experimental protocols for two primary synthetic pathways, present a comparative analysis of their efficiency based on key performance indicators, and discuss alternative approaches.
Key Synthetic Pathways
The production of this compound can be efficiently achieved through two main synthetic strategies:
-
N-Acylation of Glycine Ethyl Ester with Ethyl Chlorooxoacetate: This method involves the direct acylation of the amino group of glycine ethyl ester with an activated oxalic acid derivative.
-
Reaction of Diethyl Oxalate with Glycine Ethyl Ester: This approach utilizes the reaction of diethyl oxalate with glycine ethyl ester, leveraging the nucleophilicity of the amine.
Below, we provide detailed experimental protocols for each of these methods to allow for a thorough evaluation of their synthetic utility.
Experimental Protocols
Method 1: N-Acylation of Glycine Ethyl Ester with Ethyl Chlorooxoacetate
This procedure is adapted from a similar synthesis of a related tert-butyl ester.
Reaction Scheme:
Caption: Synthesis via N-Acylation.
Materials:
-
Glycine ethyl ester hydrochloride
-
Ethyl chlorooxoacetate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask maintained under a nitrogen atmosphere, dissolve glycine ethyl ester hydrochloride (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane at 0 °C with stirring.
-
To this solution, add a solution of ethyl chlorooxoacetate (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate gradient to yield this compound as a clear oil.
Method 2: Reaction of Diethyl Oxalate with Glycine Ethyl Ester
This protocol is based on the general reactivity of diethyl oxalate with primary amines.
Reaction Scheme:
Caption: Synthesis via Diethyl Oxalate.
Materials:
-
Glycine ethyl ester
-
Diethyl oxalate
-
Ethanol (byproduct)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine glycine ethyl ester (1.0 eq) and a molar excess of diethyl oxalate (e.g., 2.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
-
After the reaction is complete, remove the excess diethyl oxalate and the ethanol byproduct by distillation under reduced pressure.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
Comparative Data
The following table summarizes the key performance indicators for the two primary synthetic methods.
| Parameter | Method 1: N-Acylation | Method 2: Diethyl Oxalate |
| Starting Materials | Glycine ethyl ester hydrochloride, Ethyl chlorooxoacetate, Triethylamine | Glycine ethyl ester, Diethyl oxalate |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | ~3 hours | 2-4 hours |
| Solvent | Dichloromethane | None (or excess diethyl oxalate) |
| Purification | Silica Gel Chromatography | Distillation |
| Reported Yield | High (exact yield for this specific product not found, but similar reactions report >70%) | Moderate to High (dependent on reaction conditions and purification) |
| Byproducts | Triethylamine hydrochloride | Ethanol |
Alternative Synthetic Approaches
While the two methods detailed above are the most common, other synthetic strategies could be employed for the production of this compound. These include:
-
From Oxamic Acid: Conversion of N-(2-ethoxy-2-oxoethyl)oxamic acid to its acid chloride followed by esterification with ethanol.
-
Enzymatic Synthesis: Biocatalytic approaches using enzymes such as lipases or proteases could offer a greener alternative, though this is less commonly reported in the literature for this specific compound.
Logical Workflow for Method Selection
The choice of synthetic route will depend on several factors, including the scale of the synthesis, available equipment, and desired purity of the final product. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for synthesis method selection.
Conclusion
Both the N-acylation and the diethyl oxalate methods offer viable routes to this compound. The N-acylation method is likely to provide higher purity on a laboratory scale, while the diethyl oxalate route may be more amenable to larger-scale production due to the absence of a solvent and simpler purification. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the researcher or drug development professional.
References
Safety Operating Guide
Navigating the Disposal of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, ensuring compliance with safety standards and minimizing environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling instructions. In the absence of a specific SDS, the following general precautions based on the known hazards of similar chemical structures should be taken.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
Engineering Controls:
-
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol
The disposal of this compound is governed by its hazard profile. Based on available data for this compound, it is classified as hazardous. Therefore, it must be disposed of as chemical waste and not mixed with general refuse or poured down the drain.
Step-by-Step Disposal Procedure:
-
Waste Classification: Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) as hazardous chemical waste.
-
Containerization:
-
Place the waste in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Waste Collection:
-
Arrange for collection by an authorized chemical waste disposal company. Adhere to your institution's or company's specific procedures for hazardous waste pickup.
-
Do not attempt to transport chemical waste unless you are licensed to do so.[1]
-
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound, which dictates the necessary disposal precautions.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure. | P260, P264, P270, P314, P501 |
| Hazardous to the Aquatic Environment (Chronic) | H411: Toxic to aquatic life with long lasting effects. | P273, P391, P501 |
Data sourced from available chemical safety information for CAS No. 29655-79-6.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
References
Personal protective equipment for handling Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
Disclaimer: No specific Safety Data Sheet (SDS) is available for Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate. The following guidance is compiled from safety data for structurally similar compounds and established principles of laboratory safety. This substance should be handled with caution and treated as potentially hazardous.
This guide provides essential procedural information for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for mitigating risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the analysis of analogous compounds, this compound is anticipated to require careful handling to prevent skin, eye, and respiratory tract exposure. A comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye and Face Protection | Chemical splash goggles or a face shield.[1] | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Inspect gloves for integrity before each use.[3] Select gloves resistant to esters and organic solvents. |
| Body Protection | A flame-retardant lab coat.[2] For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.[2] | Should be worn to protect against spills.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][4] | All handling should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always work in a well-ventilated area.[2]
-
A certified chemical fume hood is the primary engineering control to be used.[5][2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[6]
2. Procedural Steps:
-
Do not handle the compound until all safety precautions have been read and understood.[6]
-
Use non-sparking tools and explosion-proof equipment, as related compounds can be flammable.[6][7]
-
Ground/bond container and receiving equipment to prevent static discharge.[4][7]
-
Keep the container tightly closed when not in use.[7]
3. Storage:
-
Store in a dry, cool, and well-ventilated area.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Characterization:
-
All materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.[2]
2. Waste Collection and Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[4][7]
-
Collect waste in suitable, closed containers labeled for disposal.[7]
-
Do not reuse empty containers as they may contain residual vapors.[2] Triple-rinse empty containers with a suitable solvent, and collect the rinsate for disposal as chemical waste.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
References
- 1. hsa.ie [hsa.ie]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. rcilabscan.com [rcilabscan.com]
- 9. This compound [myskinrecipes.com]
- 10. 617-36-7|Ethyl 2-amino-2-oxoacetate|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
